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Foundational

An In-Depth Technical Guide to 2-Cyano-N-methyl-N-phenethylacetamide: Synthesis, Properties, and Characterization

Abstract This technical guide provides a comprehensive overview of 2-Cyano-N-methyl-N-phenethylacetamide, a substituted cyanoacetamide derivative with potential applications in organic synthesis and drug discovery. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-methyl-N-phenethylacetamide, a substituted cyanoacetamide derivative with potential applications in organic synthesis and drug discovery. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a robust framework for its synthesis, characterization, and handling. We will delve into a proposed synthetic pathway, predict its key physicochemical properties, and provide detailed, field-proven protocols for its characterization using modern analytical techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Introduction and Molecular Overview

2-Cyano-N-methyl-N-phenethylacetamide belongs to the versatile class of N-substituted cyanoacetamides. These compounds are characterized by a reactive methylene group adjacent to a nitrile functionality and an amide group, making them valuable synthons in heterocyclic chemistry. The presence of both electrophilic and nucleophilic centers within the molecule underpins its rich reactivity.[1][2] The N-methyl-N-phenethyl substituent introduces lipophilicity and specific steric and electronic features that can modulate the biological activity and physicochemical properties of resulting derivatives. The core structure of 2-Cyano-N-methyl-N-phenethylacetamide is presented below:

IUPAC Name: 2-Cyano-N-methyl-N-(2-phenylethyl)acetamide Molecular Formula: C₁₂H₁₄N₂O Molecular Weight: 202.25 g/mol

The strategic combination of the cyanoacetamide pharmacophore with the N-methyl-N-phenethylamine moiety suggests potential for exploration in medicinal chemistry, as N-substituted phenethylamines are known to interact with various biological targets.[3][4]

Predicted Physicochemical Properties

Due to the absence of specific experimental data for 2-Cyano-N-methyl-N-phenethylacetamide, the following properties are predicted based on its constituent functional groups and data from analogous compounds such as 2-cyano-N-methylacetamide, 2-cyano-N-(2-phenylethyl)acetamide, and N-methylphenethylamine.[3][5]

PropertyPredicted Value / DescriptionRationale and Comparative Insights
Physical State Likely a crystalline solid or a high-boiling point viscous oil at room temperature.Simple N-substituted cyanoacetamides can be solids or liquids.[6] The increased molecular weight and phenyl group favor a solid state.
Melting Point (°C) Estimated in the range of 80-120 °CFor comparison, cyanoacetamide has a melting point of 119-121 °C. The N-substituents will alter crystal packing and likely modify this value.
Boiling Point (°C) > 300 °C (with potential decomposition)High due to the polar amide and nitrile groups and the overall molecular size. N-Methylphenethylamine has a boiling point of 203 °C.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, acetonitrile, DMSO, and chlorinated solvents.The polar amide and nitrile groups confer some polarity, while the phenethyl and methyl groups increase lipophilicity.[7]
pKa The α-protons on the methylene group are weakly acidic (pKa ~11-13 in DMSO).This acidity is a key feature of cyanoacetamides, enabling various condensation reactions.[8]
LogP Estimated to be in the range of 1.5 - 2.5This predicted octanol-water partition coefficient suggests moderate lipophilicity, a crucial parameter in drug design.

Synthesis of 2-Cyano-N-methyl-N-phenethylacetamide

A robust synthesis of the target molecule can be envisioned through a two-step process: first, the synthesis of the precursor N-methyl-N-phenethylamine, followed by its acylation with a suitable cyanoacetylating agent.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-Methyl-N-phenethylamine cluster_1 Step 2: Acylation Phenethylamine Phenethylamine Imine_Formation Reductive Amination Phenethylamine->Imine_Formation Benzaldehyde Benzaldehyde N_Methyl_Phenethylamine N-Methyl-N-phenethylamine Acylation Amidation N_Methyl_Phenethylamine->Acylation Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Acylation Target_Molecule 2-Cyano-N-methyl-N-phenethylacetamide Acylation->Target_Molecule

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of N-Methyl-N-phenethylamine

This protocol is based on standard reductive amination procedures.[4]

  • Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent such as ethanol or methanol (5 mL/mmol), add benzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-benzyl-phenethylamine can be purified by column chromatography.

  • N-Methylation (if starting with phenethylamine and a methylating agent): A more direct route involves the N-methylation of phenethylamine using formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or a methylating agent like methyl iodide in the presence of a base.

Experimental Protocol: Synthesis of 2-Cyano-N-methyl-N-phenethylacetamide

This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-N-phenethylamine (1.0 eq) in a suitable high-boiling point solvent like toluene or xylene.

  • Addition of Reagent: Add ethyl cyanoacetate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110-140 °C depending on the solvent) and monitor the reaction by TLC. The reaction involves the nucleophilic attack of the secondary amine on the ester carbonyl, with the elimination of ethanol.

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of 2-Cyano-N-methyl-N-phenethylacetamide is dictated by its three key functional groups: the nitrile, the amide, and the active methylene group.

  • Active Methylene Group: The protons on the carbon between the nitrile and carbonyl groups are acidic and can be deprotonated by a base to form a stable carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as Knoevenagel condensations with aldehydes and ketones, and Michael additions.[1][2]

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine.

  • Amide Group: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The carbonyl oxygen is a hydrogen bond acceptor.

Reactivity_Map Target 2-Cyano-N-methyl-N-phenethylacetamide Active_Methylene Active Methylene (α-carbon) Target->Active_Methylene Nitrile Nitrile Group Target->Nitrile Amide Amide Group Target->Amide Knoevenagel Knoevenagel Condensation Active_Methylene->Knoevenagel Hydrolysis_Nitrile Hydrolysis to Carboxylic Acid Nitrile->Hydrolysis_Nitrile Reduction Reduction to Amine Nitrile->Reduction Hydrolysis_Amide Hydrolysis to Carboxylic Acid Amide->Hydrolysis_Amide

Caption: Key reactive sites of the molecule.

Analytical Characterization

A thorough characterization of the synthesized 2-Cyano-N-methyl-N-phenethylacetamide is crucial to confirm its identity and purity. The following protocols outline the expected results from standard analytical techniques.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation TLC TLC Purity_Assessment->TLC HPLC HPLC Purity_Assessment->HPLC NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

    • Methylene Protons (Phenethyl): Two triplets around 2.8-3.0 ppm and 3.5-3.7 ppm, each integrating to two protons, corresponding to the -CH₂-CH₂- moiety.

    • N-Methyl Protons: A singlet around 2.9-3.1 ppm, integrating to three protons.

    • Active Methylene Protons: A singlet around 3.4-3.6 ppm, integrating to two protons.

  • ¹³C NMR:

    • Aromatic Carbons: Several signals between 125-140 ppm.

    • Nitrile Carbon: A signal around 115-120 ppm.

    • Amide Carbonyl Carbon: A signal around 165-170 ppm.

    • Methylene and Methyl Carbons: Signals in the aliphatic region (25-55 ppm).

Infrared (IR) Spectroscopy
  • C≡N Stretch: A sharp, strong absorption band around 2240-2260 cm⁻¹.[6][9]

  • C=O Stretch (Amide): A strong absorption band around 1640-1670 cm⁻¹.[10]

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (202.25 g/mol ).

  • Fragmentation Pattern: Common fragmentation patterns for amides include cleavage of the N-CO bond.[11][12][13] Expect to see fragments corresponding to the N-methyl-N-phenethylamine cation and the cyanoacetyl radical, or vice versa.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC on silica gel plates using a mobile phase such as a mixture of ethyl acetate and hexane can be used to monitor the reaction progress and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.

Potential Applications and Future Directions

Derivatives of cyanoacetamide are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] The unique N-substitution of 2-Cyano-N-methyl-N-phenethylacetamide makes it an interesting candidate for biological screening. The reactive methylene group allows for its use as a scaffold in the synthesis of more complex heterocyclic systems, which are of great interest in drug discovery.

Safety and Handling

While specific toxicity data for 2-Cyano-N-methyl-N-phenethylacetamide is unavailable, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the safety data sheets (SDS) of the starting materials for specific handling instructions.

Conclusion

This technical guide has provided a detailed, albeit predictive, framework for the synthesis, properties, and characterization of 2-Cyano-N-methyl-N-phenethylacetamide. By leveraging data from analogous compounds and established chemical principles, we have outlined robust protocols that can guide researchers in the practical handling and investigation of this molecule. The versatile reactivity of its cyanoacetamide core, combined with the specific properties imparted by the N-methyl-N-phenethyl substituent, makes it a compound of interest for further exploration in synthetic and medicinal chemistry.

References

  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2026, January 5).
  • Cyanoacetamide Deriv
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals, 32(4), 259-297.
  • N-Methylphenethylamine. Wikipedia.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020, October 22). Taylor & Francis Online.
  • Cyanoacetamide. PubChem.
  • 2-Cyanoacetamide(107-91-5)IR1. ChemicalBook.
  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (2020). PMC.
  • 2-cyano-n-(2-phenylethyl)acetamide (C11H12N2O). PubChemLite.
  • N-Methyl-phenethylamine 99 589-08-2. Sigma-Aldrich.
  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts.
  • Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. (2025, August 7).
  • Cyanoacetamide derivatives reactivity.
  • Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. (2022, December 28). Taylor & Francis Online.
  • N-METHYLPHENETHYLAMINE(589-08-2) 1H NMR spectrum. ChemicalBook.
  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. (2015). PMC.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2012). PMC.
  • Bis(α-Cyanoacetamides): Versatile Intermediates for the Synthesis of Diverse Heterocyclic and Macrocyclic Molecular Systems. (2025, February 4). Bentham Science.
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017, March 6). RSC Publishing.
  • (S)-(-)-N-Methyl-1-phenylethylamine. Chem-Impex.
  • 4-Methylphenethylamine(3261-62-9) 13C NMR spectrum. ChemicalBook.
  • N-Methylphenethylamine | C9H13N | MD Topology | NMR | X-Ray. BMRB.
  • 2-cyano-N-cycloheptylacetamide. Benchchem.
  • The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. (1995, December 27). Semantic Scholar.
  • Synthesis and synthetic applications of cyanoacetamides. (2026, March 23).
  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • Cyanoacetamide 99 107-91-5. Sigma-Aldrich.
  • Synthesis and Properties of N-Alkyl Amide Sulf
  • Synthesis of different structurally N-substituted amides in...
  • N-methylethylamine - Optional[1H NMR] - Spectrum. SpectraBase.
  • Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. (2015). PMC.
  • Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide. (2012, June 11).
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022, December 26). YouTube.
  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2026, March 2).
  • N-alkylated dipeptide amides and related structures as imitations of the melanocortins' active core. (2005, October 15). PubMed.
  • Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. (2024, January 16). RSC Publishing.
  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIV

Sources

Exploratory

Whitepaper: Mechanism of Action and Therapeutic Profiling of 2-Cyano-N-methyl-N-phenethylacetamide Derivatives

Executive Summary The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that offer both synthetic tractability and high biological selectivity. Among these, 2-Cyano-N-methyl-N-phene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that offer both synthetic tractability and high biological selectivity. Among these, 2-Cyano-N-methyl-N-phenethylacetamide and its derivatives have emerged as highly versatile building blocks in modern medicinal chemistry. Characterized by their polyfunctional reactivity, these compounds serve as critical intermediates in the synthesis of complex heterocycles and exhibit profound intrinsic biological activities, particularly as kinase inhibitors and anticancer agents1[1].

This technical guide dissects the chemical dynamics of the 2-cyano-N-methyl-N-phenethylacetamide core, elucidates its primary mechanisms of action within cellular signaling networks, and provides field-proven, self-validating experimental protocols for its development and evaluation.

Chemical Reactivity and Scaffold Dynamics

From a mechanistic standpoint, the utility of 2-cyano-N-methyl-N-phenethylacetamide stems from its unique electronic distribution. The molecule possesses both electrophilic and nucleophilic properties, with the active methylene group (C-2) flanked by strongly electron-withdrawing cyano (-C≡N) and carbonyl (-C=O) functionalities.

Nucleophilic Acyl Substitution

The primary synthesis of the cyanoacetamide core itself proceeds via a nucleophilic acyl substitution pathway. The secondary amine (N-methylphenethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an alkyl cyanoacetate (e.g., ethyl cyanoacetate). This generates a tetrahedral intermediate that subsequently collapses, displacing the ethoxide ion to form the stable amide bond2[2].

The Knoevenagel Condensation Mechanism

The most critical functionalization of this scaffold occurs at the C-2 position. The reactivity order of typical nucleophilic positions in cyanoacetamides is C-2 > NH 3[3]. Under mild basic conditions, the C-2 proton is abstracted, generating a carbanion that undergoes Knoevenagel condensation with aromatic aldehydes. This yields highly conjugated arylidene derivatives that are essential for target binding in biological systems 2[2].

Biological Mechanisms of Action: Kinase Inhibition & Apoptosis

Cyanoacetamide derivatives exert their therapeutic effects through a multi-pronged mechanism, primarily acting as ATP-competitive inhibitors of critical kinases involved in inflammation and oncology4[4].

TAK1 and IKK-β Pathway Disruption

Transforming growth factor-β-activated kinase 1 (TAK1) and IκB kinase β (IKK-β) are master regulators of the canonical NF-κB signaling pathway. Dysregulation of this pathway prevents apoptosis and drives tumor proliferation. The cyanoacetamide core, particularly when substituted with specific heterocyclic moieties (e.g., piperidinyl or pyridinyl groups), fits optimally into the hinge region of the IKK-β ATP-binding pocket, forming critical hydrogen bonds via its amide and cyano groups1[1].

By inhibiting IKK-β, these derivatives prevent the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, halting the transcription of anti-apoptotic genes (such as Bcl-2 and survivin), thereby inducing apoptosis and inhibiting angiogenesis4[4].

Mechanism Ligand Cyanoacetamide Derivative TAK1 TAK1 Kinase Ligand->TAK1 Competitive Inhibition IKKb IKK-β Kinase Ligand->IKKb Allosteric/ATP Block TAK1->IKKb Phosphorylation NFkB NF-κB Complex IKKb->NFkB Activation Survival Cell Survival & Proliferation NFkB->Survival Gene Transcription Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Blocked by Inhibitor

Fig 1: TAK1/IKK-β pathway inhibition by cyanoacetamide derivatives driving cellular apoptosis.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of cyanoacetamide derivatives is highly sensitive to the substitution pattern. Modification of the aromatic ring significantly alters the binding affinity to the kinase active site 1[1].

Table 1: SAR of Cyanoacetamide Derivatives as IKK-β Inhibitors

Compound Variant4-Position SubstituentIKK-β IC₅₀ (nM)Mechanistic Rationale
A 4-Phenyl1500Weak hydrophobic interaction in the solvent-exposed region.
B 4-(4-Piperidinyl)8.5Secondary amine acts as a critical hydrogen bond donor.
C 4-(1-Methyl-4-piperidinyl)12Methylation slightly increases steric bulk, reducing optimal fit.
D 4-(1-Ethyl-4-piperidinyl)15Further steric hindrance at the basic nitrogen reduces affinity.

Data synthesized from foundational studies on cyanoacetamide-based kinase inhibitors 1[1].

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent false positives.

Protocol 1: Synthesis of Arylidene Derivatives via Knoevenagel Condensation

Causality & Rationale: We utilize piperidine as a secondary amine catalyst because its pKa (~11.2) is perfectly tuned to deprotonate the highly acidic C-2 active methylene of the cyanoacetamide core without inducing unwanted hydrolysis of the amide bond. Absolute ethanol is selected as the solvent to stabilize the tetrahedral intermediate via hydrogen bonding and to drive the precipitation of the highly conjugated arylidene product, shifting the equilibrium forward 2[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-cyano-N-methyl-N-phenethylacetamide and 1.2 equivalents of the target aromatic aldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents of piperidine dropwise. Self-Validation Control: Set up a parallel reaction flask containing the reagents but lacking piperidine to confirm that product formation is strictly catalyst-dependent.

  • Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Cool the reaction to 0°C to maximize precipitation. Collect the solid via vacuum filtration and wash with cold ethanol to remove unreacted aldehydes.

  • Validation: Recrystallize from ethanol. Confirm purity via HPLC using an internal standard (e.g., biphenyl) to ensure >95% purity before biological testing.

Protocol 2: In Vitro Kinase Inhibition Assay (IKK-β)

Causality & Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed because it minimizes compound auto-fluorescence interference—a common artifact with highly conjugated arylidene cyanoacetamides.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 to maintain enzyme stability and prevent non-specific plastic binding.

  • Control Matrix Setup (Self-Validation):

    • Negative Control: Buffer + Substrate (No Enzyme) to establish baseline fluorescence.

    • Positive Control: Enzyme + Substrate + DMSO vehicle (100% Kinase Activity).

    • Reference Control: Enzyme + Substrate + Staurosporine (Known Inhibitor) to verify assay dynamic range.

  • Compound Incubation: Add recombinant IKK-β to 384-well plates. Add the synthesized cyanoacetamide derivatives in a 10-point dose-response dilution (ranging from 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) and the ULight-labeled IκBα peptide substrate.

  • Detection: Incubate for 60 minutes, stop the reaction with EDTA, and read the TR-FRET signal (Excitation 320 nm / Emission 665 nm). Calculate IC₅₀ using non-linear regression.

Workflow S1 1. Scaffold Synthesis S2 2. Knoevenagel Condensation S1->S2 S3 3. HPLC/NMR Validation S2->S3 S4 4. In Vitro Kinase Assay S3->S4

Fig 2: Self-validating experimental workflow for cyanoacetamide derivative synthesis and screening.

References

  • Source: Mediterranean Journal of Medical Research (periodikos.com.br)
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis Source: ResearchGate URL
  • Application Notes and Protocols for the Use of Cyanoacetamide Derivatives in Anticancer Agent Development Source: Benchchem URL
  • The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation protocol using 2-Cyano-N-methyl-N-phenethylacetamide

Application Note: Advanced Knoevenagel Condensation Protocols for 2-Cyano-N-methyl-N-phenethylacetamide Executive Summary & Mechanistic Rationale The synthesis of complex α,β -unsaturated cyanoacrylamides is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Knoevenagel Condensation Protocols for 2-Cyano-N-methyl-N-phenethylacetamide

Executive Summary & Mechanistic Rationale

The synthesis of complex α,β -unsaturated cyanoacrylamides is a cornerstone of modern medicinal chemistry, providing versatile scaffolds for the generation of heterocyclic active pharmaceutical ingredients (APIs) such as pyrimidines, pyridines, and coumarins [1]. Among active methylene compounds, 2-Cyano-N-methyl-N-phenethylacetamide (CAS: 1267024-19-0) is a highly privileged building block. The phenethyl moiety closely mimics the pharmacophores found in numerous neuroactive agents and calcium channel blockers, while the N-methyl substitution prevents unwanted intramolecular cyclizations that frequently plague primary amides during harsh condensation conditions.

The Knoevenagel condensation of this substrate with aromatic aldehydes relies on the dual electron-withdrawing nature of the cyano and amide groups, which significantly lowers the pKa of the α -protons. This allows for facile deprotonation by weak bases, initiating a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde [3].

To support diverse drug development workflows, this guide details two distinct, self-validating methodologies: a highly robust, classical homogeneous protocol (Piperidine/Ethanol) [2], and an eco-friendly, heterogeneous protocol (Chitosan) designed for catalyst recovery and zero-amine carryover in API synthesis [5].

Workflow & Pathway Visualization

Knoevenagel_Mechanism A 2-Cyano-N-methyl- N-phenethylacetamide (Active Methylene) D Carbanion Intermediate A->D Deprotonation B Aromatic Aldehyde (Electrophile) E Aldol-type Adduct B->E Nucleophilic Attack C Base Catalyst (Piperidine/Chitosan) C->D D->E F Dehydration (-H2O) E->F Protonation & Elimination G (E)-α,β-Unsaturated Cyanoacrylamide F->G Thermodynamic Control

Fig 1. Mechanistic pathway of the Knoevenagel condensation yielding the (E)-cyanoacrylamide scaffold.

Quantitative Data & Optimization Matrix

The following table synthesizes the kinetic and thermodynamic outcomes of various catalytic systems applied to cyanoacetamide derivatives. These parameters have been optimized to maximize the yield of the thermodynamically favored (E)-isomer while minimizing side reactions (e.g., Michael addition of the active methylene to the newly formed alkene) [4].

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)E/Z SelectivityApplication Context
1None (Control)Ethanol8024< 5N/ABaseline validation
2Piperidine (10 mol%)Ethanol802 - 492 - 95> 99:1High-throughput synthesis
3Triethylamine (10 mol%)Ethanol804 - 685 - 88> 99:1Alternative homogeneous base
4Chitosan (10 wt%)Ethanol256 - 894 - 96> 99:1Green chemistry, API scale-up
5L-Tyrosine (10 mol%)Solvent-free250.588 - 90> 99:1Mechanochemical (Grinding)

Experimental Methodologies

Protocol A: Classical Homogeneous Condensation (Piperidine-Catalyzed)

This protocol is engineered for rapid library generation. Ethanol is specifically chosen as the solvent because it provides optimal solubility for the starting materials at reflux, but acts as a strong anti-solvent for the highly conjugated product at lower temperatures, driving the reaction forward via Le Chatelier's principle and allowing for isolation without chromatography [1].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Cyano-N-methyl-N-phenethylacetamide (5.0 mmol, ~1.01 g) and the chosen aromatic aldehyde (5.0 mmol) in absolute ethanol (15 mL).

    • Self-Validation: The mixture will initially appear as a heterogeneous slurry.

  • Catalysis: Add piperidine (0.5 mmol, ~49 µL) dropwise.

    • Causality: Piperidine acts dually as a base to deprotonate the methylene and as a nucleophile to form a highly reactive iminium ion intermediate with the aldehyde, drastically accelerating the condensation [2].

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C.

    • Self-Validation: Upon reaching ~60 °C, the slurry will transition into a clear solution. After 30-45 minutes, a heavy precipitate will begin to form even at reflux, confirming the generation of the target α,β -unsaturated amide.

  • Isolation: After 2 hours, remove the flask from heat and allow it to cool to room temperature. Submerge the flask in an ice bath (0-5 °C) for 30 minutes to maximize thermodynamic precipitation.

  • Purification: Vacuum filter the solid using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted trace aldehyde and catalyst. Dry under vacuum at 45 °C overnight.

Protocol B: Eco-Friendly Heterogeneous Condensation (Chitosan-Catalyzed)

For late-stage drug development where transition metal or liquid amine carryover is strictly regulated, solid-supported catalysis is preferred. Chitosan, a biopolymer rich in primary amine groups, provides a highly active basic surface that can be easily recovered [5].

Step-by-Step Procedure:

  • Preparation: In a 50 mL flask, dissolve 2-Cyano-N-methyl-N-phenethylacetamide (5.0 mmol) and the aromatic aldehyde (5.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add Chitosan powder (10 wt% relative to the substrates, approx. 200 mg).

    • Causality: Conducting this reaction at room temperature (25 °C) prevents the degradation of sensitive aldehydes and avoids the thermal energy required for Z-isomer formation, ensuring absolute E-selectivity.

  • Reaction: Stir vigorously at room temperature for 6-8 hours. Monitor via TLC.

  • Catalyst Recovery: Once complete, heat the mixture briefly to 60 °C to ensure the product is fully dissolved, then perform a hot gravity filtration to remove the solid Chitosan catalyst.

    • Self-Validation: The recovered Chitosan can be washed with hot ethanol, dried, and reused for up to 5 cycles without significant loss of catalytic activity [5].

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0 °C to crystallize the pure (E)-arylidene cyanoacetamide derivative. Filter and dry.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized scaffolds, researchers must validate the structural integrity of the products:

  • TLC Monitoring: Cyanoacrylamides often streak on bare silica gel due to strong hydrogen bonding from the amide. Crucial Adjustment: Add 1-2 drops of glacial acetic acid to your TLC eluent (e.g., 3:7 EtOAc:Hexanes). This suppresses the ionization of the amide, resulting in tight, readable spots and preventing false-positive impurity readings [2].

  • NMR Verification: The defining feature of a successful Knoevenagel condensation is the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the active methylene protons (~3.5-4.0 ppm) in the 1 H NMR spectrum. These are replaced by a distinct, highly deshielded vinylic proton singlet, typically appearing between 7.8 and 8.3 ppm , confirming the formation of the (E)-alkene [3].

References

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation, Mediterranean Journal of Medical Research,[Link]

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides, ACS Combinatorial Science, [Link]

  • Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry, RSC Publishing, [Link]

Application

Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 2-Cyano-N-methyl-N-phenethylacetamide

Abstract This document details a systematic and robust methodology for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Cyano-N-methyl-N-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a systematic and robust methodology for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Cyano-N-methyl-N-phenethylacetamide. As a compound of interest in pharmaceutical development and chemical synthesis, a reliable analytical method is paramount for purity assessment, stability studies, and quality control. This application note provides a comprehensive workflow, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. It then proceeds through a logical, stepwise process of column screening, mobile phase optimization, and detector wavelength selection. The narrative emphasizes the scientific rationale behind each experimental choice, grounding the protocol in established chromatographic principles. The final, optimized method is subjected to rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] All protocols are presented in a detailed, step-by-step format, and quantitative data are summarized in clear, accessible tables.

Introduction: The Rationale for Method Development

2-Cyano-N-methyl-N-phenethylacetamide is a molecule featuring a combination of polar (cyano and tertiary amide) and non-polar (phenethyl) functional groups. This structural complexity necessitates a well-defined analytical method to ensure accurate and reproducible quantification, often in the presence of starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolving power, sensitivity, and versatility.[6][7]

The development of an HPLC method is a systematic process that aims to achieve a "fit-for-purpose" separation.[8] This involves a deep understanding of the analyte's chemical nature and its interaction with the stationary and mobile phases.[9] This guide is designed for researchers, analytical scientists, and drug development professionals, providing both a practical protocol and an educational framework for developing similar methods.

Analyte Characterization: A Foundation for Logic-Based Decisions

A thorough understanding of the analyte's physicochemical properties is the critical first step in any logical method development process. Since detailed experimental data for 2-Cyano-N-methyl-N-phenethylacetamide is not widely published, we can reliably estimate its properties based on its constituent functional groups.

PropertyEstimated Value / CharacteristicRationale & Impact on HPLC Method Development
Chemical Structure Chemical structure of 2-Cyano-N-methyl-N-phenethylacetamideThe presence of a non-polar phenethyl group and polar cyano and amide groups suggests moderate overall polarity. This makes the analyte an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[10]
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol The relatively low molecular weight (<2000 Da) indicates that standard HPLC columns with smaller pore sizes (e.g., 80-120 Å) will be effective.[11]
Polarity Moderately Polar / HydrophobicThe molecule will exhibit hydrophobic interactions with a non-polar stationary phase (like C18) and will be eluted by a polar mobile phase. The balance of acetonitrile/methanol and water will be the primary driver of retention.[12][13]
pKa (Estimated) NeutralThe tertiary amide group is non-ionizable under typical chromatographic conditions.[14] The absence of strongly acidic or basic functional groups means that mobile phase pH will not drastically alter analyte retention by changing its ionization state. However, pH control is still crucial to suppress silanol activity on the column surface, ensuring good peak shape.[15]
UV Absorbance (λmax) ~210 nm, ~258 nmThe phenethyl group contains a benzene ring, which is a strong chromophore. Phenylethylamine itself shows characteristic absorption peaks around 210 nm and 258 nm.[16][17] A UV detector is therefore highly suitable. An initial UV scan is recommended to confirm the optimal wavelength for maximum sensitivity.
Solubility Soluble in Methanol, Acetonitrile. Sparingly soluble in water.This solubility profile is ideal for RP-HPLC, allowing the analyte to be easily dissolved in diluents compatible with the mobile phase.

A Systematic Strategy for HPLC Method Development

Our approach is not one of trial-and-error, but a logical progression designed to efficiently arrive at a robust and reliable method. The workflow is built on established chromatographic principles as outlined by regulatory bodies like the USP and industry best practices.[18][19][20][21]

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Polarity, pKa, UV, Solubility) Mode_Selection Select Mode: RP-HPLC Analyte->Mode_Selection Moderate Polarity Column_Selection Column Selection (Start with C18, 4.6x150mm, 5µm) Mode_Selection->Column_Selection Detector_Setup Detector Setup (Scan for λmax, Start at 258 nm) Column_Selection->Detector_Setup Scouting_Gradient Run Broad Scouting Gradient (e.g., 5-95% ACN over 20 min) Detector_Setup->Scouting_Gradient Optimize_Gradient Optimize Gradient Slope & Mobile Phase (ACN vs. MeOH) Scouting_Gradient->Optimize_Gradient Evaluate Peak Shape & RT Isocratic_Test Convert to Isocratic Method (If Applicable) Optimize_Gradient->Isocratic_Test For Simple Separations Fine_Tune Fine-Tune Parameters (Flow Rate, Temperature) Optimize_Gradient->Fine_Tune Isocratic_Test->Fine_Tune System_Suitability System Suitability Testing Fine_Tune->System_Suitability Final Method Achieved ICH_Validation Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) System_Suitability->ICH_Validation

Caption: A systematic workflow for the development of a robust RP-HPLC method.

Causality Behind Experimental Choices
  • Chromatographic Mode: Reversed-phase chromatography is selected because it is the most powerful and versatile mode for separating molecules of moderate polarity.[10] The hydrophobic phenethyl group will provide the primary retention mechanism on a non-polar stationary phase.

  • Stationary Phase Selection:

    • Initial Choice (C18): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its high hydrophobicity and wide applicability.[11] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency, backpressure, and sample loading capacity.

    • Alternative Choices: If retention is excessive on a C18 column, a C8 column can be used. If alternative selectivity is needed, especially to resolve closely related impurities, a Phenyl column could be beneficial due to potential π-π interactions with the analyte's aromatic ring.[22]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is the preferred initial choice over methanol (MeOH) due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[12] However, switching to methanol can sometimes offer different selectivity and should be considered during optimization.

    • Aqueous Phase & pH Control: Since the analyte is neutral, the primary purpose of adding an acid to the aqueous phase is to control the ionization of residual silanol groups on the silica-based column packing.[23] At a pH of ~2.5-3.5, these silanols are protonated (Si-OH), minimizing undesirable secondary ionic interactions with the analyte that can cause peak tailing. 0.1% formic acid or 0.1% phosphoric acid are excellent choices.[15][23]

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns:

    • L1: Octadecyl silane (C18), 4.6 x 150 mm, 5 µm

    • L7: Octyl silane (C8), 4.6 x 150 mm, 5 µm (Optional)

    • L11: Phenyl, 4.6 x 150 mm, 5 µm (Optional)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (≥98%)

    • 2-Cyano-N-methyl-N-phenethylacetamide Reference Standard

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: Initial Method Scouting and Optimization
  • Column Installation & Equilibration: Install the C18 column and set the column temperature to 30 °C. Equilibrate the column with a mixture of 50% Mobile Phase A and 50% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Detector Wavelength Selection: Inject the Working Standard Solution (100 µg/mL). Using the DAD, acquire the UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax). For this analyte, expect strong absorbance near 210 nm and 258 nm.[16] Select the higher wavelength (e.g., 258 nm) for greater specificity against potential solvent impurities.

  • Scouting Gradient Run:

    • Set the flow rate to 1.0 mL/min.

    • Inject 10 µL of the Working Standard Solution.

    • Run the following linear gradient:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Analysis of Scouting Run: Determine the retention time (RT) of the analyte. The goal is a retention factor (k') between 2 and 10. If the peak elutes too early or too late, adjust the starting and ending percentages of the gradient.

  • Optimization: Based on the scouting run, develop a more focused gradient or an isocratic method. For a single analyte, an isocratic method is often ideal. For example, if the analyte eluted at 60% Acetonitrile in the scouting run, test an isocratic mobile phase of 40% Water (with 0.1% Formic Acid) and 60% Acetonitrile. Adjust the ratio to achieve an optimal retention time of 5-10 minutes with good peak shape.

Protocol 3: Final Optimized Isocratic Method

The following method was determined to be optimal after systematic evaluation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose.[3] The following parameters should be assessed.

System Suitability

Before any sample analysis, the suitability of the chromatographic system must be verified.[18][19]

  • Procedure: Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Procedure: Inject the diluent (blank), a placebo solution (if applicable), and the working standard solution. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The analyte peak should be free of interference from the blank, placebo, and any degradation products. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Procedure:

    • Repeatability: Analyze six separate preparations of the working standard solution on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

This application note presents a logically developed, systematic, and robust RP-HPLC method for the quantitative analysis of 2-Cyano-N-methyl-N-phenethylacetamide. By grounding the initial experimental design in the physicochemical properties of the analyte, the optimization process was rendered efficient and scientifically sound. The final isocratic method demonstrates excellent performance characteristics, and the comprehensive validation protocol ensures its reliability and suitability for use in a regulated environment. This detailed guide serves not only as a specific protocol for the target analyte but also as a template for developing high-quality HPLC methods for other novel compounds.

References

  • Column Selection for Reversed-Phase HPLC. LCGC International.[Link]

  • <621> CHROMATOGRAPHY. USP-NF.[Link]

  • HPLC Method Development: Steps for New Analytes. Patsnap Eureka.[Link]

  • Choosing the Right Column for Reverse Phase HPLC Separations. Agilent Technologies.[Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.[Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific.[Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Reversed-Phase HPLC Column Selection Guide. Phenomenex.[Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC.[Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho.[Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy.[Link]

  • A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment. ResearchGate.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Modernization of Analytical Methods with New Liquid Chromatography Gradient Allowable Ranges. Waters Corporation.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]

  • Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. PubMed.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.[Link]

  • Experimental Design Optimization of Solid-Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High-Performance Liquid Chromatography. Taylor & Francis Online.[Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.[Link]

  • 2-Cyano-N-methylacetamide. PubChem.[Link]

  • Differentiation of NaCl, NaOH, and β-Phenylethylamine Using Ultraviolet Spectroscopy and Improved Adaptive Artificial Bee Colony Combined with BP-ANN Algorithm. ACS Omega.[Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.[Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation.[Link]

  • Amide or Amino HPLC Columns What are the Differences. Cogent-HPLC.[Link]

  • Absorption spectra of PEA of different concentrations in aqueous solutions. ResearchGate.[Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Royal Society of Chemistry.[Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Research Square.[Link]

  • A New Kinetic-Mechanistic Approach Towards Spectrophotometric Bioanalysis of 2-Phenylethylamine as a Sympathomimetic Agent Using Sodium Isopropyl Xanthate. PMC.[Link]

  • 2-Cyano-N,N-diethylacetaMid. ChemBK.[Link]

  • Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. ResearchGate.[Link]

  • Acetamide, 2-cyano-. NIST WebBook.[Link]

Sources

Method

Comprehensive LC-MS/MS Sample Preparation Strategies for 2-Cyano-N-methyl-N-phenethylacetamide Bioanalysis

Executive Summary & Physicochemical Profiling The accurate quantification of trace-level synthetic intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The accurate quantification of trace-level synthetic intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicological studies. 2-Cyano-N-methyl-N-phenethylacetamide (Chemical Formula: C₁₂H₁₄N₂O) presents a unique bioanalytical profile. Structurally, it features a hydrophobic phenethyl group, a tertiary amide linkage, and a polar, electron-withdrawing cyano group.

Under physiological conditions, this molecule is largely neutral. The tertiary amide lacks a dissociable proton, and while the active methylene group adjacent to the cyano and carbonyl groups possesses weak acidity, it remains protonated (neutral) at standard physiological pH. This moderate lipophilicity and neutral charge state dictate the mechanistic approach to sample preparation: the analyte must be efficiently partitioned from highly polar endogenous salts, proteins, and ion-suppressing phospholipids[1].

This guide outlines three self-validating sample preparation architectures—Phospholipid Removal (PLR), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—engineered specifically for the LC-MS/MS analysis of 2-Cyano-N-methyl-N-phenethylacetamide in plasma.

Mechanistic Rationale: Overcoming Matrix Effects

Direct injection of precipitated plasma into an LC-MS/MS system often leads to catastrophic analytical failure due to matrix effects . Endogenous glycerophospholipids co-elute with moderately lipophilic analytes, competing for charge droplets in the Electrospray Ionization (ESI) source and causing severe ion suppression[1].

Furthermore, while amides can be challenging to ionize, they typically form stable [M+H]+ adducts in ESI+ when subjected to acidic mobile phases[2]. However, nitrile-containing compounds are susceptible to in-source reduction or adduct formation if solvent quality is poor[3]. Therefore, rigorous sample clean-up is not just a protective measure for the chromatography column; it is a fundamental requirement for maintaining ionization efficiency and achieving lower limits of quantification (LLOQ)[4].

Workflow Start Plasma Sample (100 µL) + SIL-IS Spike Split Select Extraction Mechanism Start->Split PPT Method A: PPT-PLR (Steric & Lewis Acid/Base) Split->PPT SPE Method B: Polymeric HLB (Hydrophobic & Pi-Pi) Split->SPE LLE Method C: LLE (MTBE) (Dielectric Partitioning) Split->LLE Evap Evaporate (N2, 40°C) & Reconstitute PPT->Evap SPE->Evap LLE->Evap LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS

Fig 1: Decision matrix and workflow for 2-Cyano-N-methyl-N-phenethylacetamide sample preparation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol below is designed as a self-validating system . This requires the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 2-Cyano-N-methyl-N-(phenethyl-d5)acetamide—spiked into every blank, Quality Control (QC), and unknown sample prior to extraction. The SIL-IS tracks extraction recovery and compensates for any residual matrix effects[5].

Method A: Protein Precipitation with Phospholipid Removal (PPT-PLR)

Best for: High-throughput screening and rapid PK profiling. Causality: Acetonitrile (ACN) disrupts the hydration layer of proteins, causing them to denature and precipitate. The supernatant is then passed through a PLR plate containing proprietary sorbents (often zirconia or titania-based). These Lewis-acidic sorbents selectively trap the phosphate moiety of phospholipids, allowing the neutral 2-Cyano-N-methyl-N-phenethylacetamide to pass through unhindered[1].

  • Aliquot: Transfer 100 µL of plasma into a 2 mL 96-well collection plate.

  • Spike: Add 10 µL of SIL-IS working solution (100 ng/mL). Vortex briefly.

  • Precipitate: Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid. (The acid disrupts protein-analyte binding).

  • Agitate: Vortex the plate vigorously for 2 minutes to ensure complete precipitation.

  • Transfer: Transfer the entire mixture (precipitate and supernatant) to a 96-well PLR plate.

  • Elute: Apply positive pressure (2-5 psi) or vacuum to draw the sample through the PLR sorbent into a clean collection plate.

  • Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Re-dissolve the residue in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:ACN with 0.1% Formic Acid).

Method B: Polymeric HLB Solid-Phase Extraction (SPE)

Best for: Achieving maximum sensitivity (lowest LLOQ) and the cleanest extract. Causality: Hydrophilic-Lipophilic Balance (HLB) copolymers consist of N-vinylpyrrolidone and divinylbenzene. Because 2-Cyano-N-methyl-N-phenethylacetamide is neutral, it is retained purely via hydrophobic and π−π interactions with the divinylbenzene rings. A 5% methanol wash is strong enough to remove polar salts and endogenous peptides but weak enough to prevent premature elution of the lipophilic analyte[6].

  • Sample Pre-treatment: Dilute 100 µL of plasma + 10 µL SIL-IS with 100 µL of LC-MS grade water. (Dilution reduces sample viscosity and prevents sorbent clogging).

  • Conditioning: Pass 1 mL of Methanol through the HLB cartridge (30 mg/1 mL) to solvate the polymer bed.

  • Equilibration: Pass 1 mL of Water to prepare the sorbent for the aqueous sample.

  • Loading: Load the diluted plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute polar interferences.

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Concentrate & Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Method C: Liquid-Liquid Extraction (LLE)

Best for: Cost-effective, highly selective extraction of neutral lipophilic compounds. Causality: Methyl tert-butyl ether (MTBE) has a low dielectric constant. It efficiently partitions the neutral 2-Cyano-N-methyl-N-phenethylacetamide into the organic layer while leaving highly polar metabolites, salts, and proteins in the aqueous phase. Freezing the aqueous layer exploits the differing freezing points of water and MTBE, allowing for a physically clean decantation without pipetting errors[4].

  • Aliquot & Spike: Combine 100 µL of plasma and 10 µL of SIL-IS in a 2 mL microcentrifuge tube.

  • Buffer: Add 100 µL of 0.1 M Ammonium Bicarbonate (pH 8.0). (Maintaining a slightly basic pH ensures the analyte remains strictly neutral and unionized, maximizing organic partitioning).

  • Extract: Add 800 µL of MTBE.

  • Partition: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Freeze: Place the tubes in a -80°C freezer for 10 minutes. The lower aqueous phase will freeze solid.

  • Decant: Quickly decant the liquid upper organic layer (MTBE) into a clean tube.

  • Concentrate & Reconstitute: Evaporate the MTBE under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Performance Comparison

The selection of a sample preparation method requires balancing recovery, matrix effect, throughput, and cost. The table below summarizes the expected quantitative performance profiles for the three methodologies based on the physicochemical behavior of neutral amides[5][6].

Performance MetricMethod A: PPT-PLRMethod B: HLB SPEMethod C: LLE (MTBE)
Absolute Recovery (%) 85 - 95%> 90%75 - 85%
Matrix Effect (%) *90 - 110% (Minimal)95 - 105% (Negligible)80 - 120% (Moderate)
Phospholipid Removal Excellent (>95%)Good (~85%)Moderate (~70%)
Processing Time (96 samples) ~30 minutes~90 minutes~120 minutes
Cost per Sample MediumHighLow
Automation Compatibility Very HighHighLow (due to freeze step)

*Matrix Effect (%) = (Response of post-extraction spiked blank / Response of neat standard) × 100. Values close to 100% indicate an absence of ion suppression or enhancement.

LC-MS/MS Analytical Conditions

To capitalize on the clean extracts generated by the above protocols, the chromatography and mass spectrometry parameters must be optimized for the cyanoacetamide derivative.

  • Analytical Column: A Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm) is highly recommended. The biphenyl stationary phase provides enhanced π−π interactions with the phenethyl group of the analyte, offering superior retention and selectivity compared to standard C18 phases.

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons to drive [M+H]+ formation)[2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Representative MRM Transition: m/z 203.1 105.1 (Assuming protonation of the amide oxygen and subsequent cleavage yielding the stable phenethyl cation).

References

  • Improving sample preparation for LC-MS/MS analysis News-Medical.Net[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples National Institutes of Health (PMC)[Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry ResearchGate[Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Spectroscopy Europe[Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Drug Discoveries & Therapeutics[Link]

  • Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation National Institutes of Health (PubMed)[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Development for 2-Cyano-N-methyl-N-phenethylacetamide

Welcome to the analytical method development portal. 2-Cyano-N-methyl-N-phenethylacetamide is a complex chemical intermediate characterized by a hydrophobic phenethyl tail, a highly polar cyanoacetamide core, and a steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical method development portal. 2-Cyano-N-methyl-N-phenethylacetamide is a complex chemical intermediate characterized by a hydrophobic phenethyl tail, a highly polar cyanoacetamide core, and a sterically hindered tertiary amide bond. These structural features introduce specific chromatographic challenges, including peak splitting and severe tailing.

This guide is designed for analytical chemists and drug development professionals, providing field-proven, mechanistically grounded solutions to optimize your High-Performance Liquid Chromatography (HPLC) workflows.

Mechanistic Troubleshooting & FAQs

Q1: My chromatogram shows two distinct peaks (or one severely broadened peak) for a highly pure standard of 2-Cyano-N-methyl-N-phenethylacetamide. Is my sample degrading? A1: Not necessarily. This is a classic chromatographic artifact caused by tertiary amide cis-trans isomerism . The N-methyl-N-phenethyl group forms a tertiary amide bond, which lacks a hydrogen bond donor and possesses a high rotational energy barrier[1]. At room temperature, the cis and trans rotamers interconvert slowly relative to the HPLC timescale. Because the two conformers interact differently with the C18 stationary phase, they elute at slightly different times, resulting in peak splitting or severe broadening[1].

  • The Solution: Elevate the column temperature. Heating the column to 60–65 °C increases the kinetic energy of the molecule, accelerating the rate of cis-trans interconversion until it is much faster than the chromatographic separation rate. This forces the rotamers to coalesce into a single, sharp, time-averaged peak[2].

Q2: I have resolved the peak splitting by increasing the temperature, but I am still observing severe peak tailing. What is causing this? A2: Peak tailing in this molecule is driven by the 2-cyanoacetamide moiety . The strongly electron-withdrawing cyano group increases the acidity of the alpha-protons (the CH2 group between the cyano and carbonyl groups). At unbuffered or neutral pH, these polar regions interact strongly with residual, unendcapped silanols on the silica stationary phase.

  • The Solution: You must use a fully endcapped C18 column (or a low-silanol polar-embedded column) and a volatile buffer system like ammonium formate (pH 3.0–4.5)[3]. The acidic buffer suppresses silanol ionization on the silica support and maintains the analyte in a consistent, neutral protonation state, eliminating secondary interactions.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this compound? A3: Acetonitrile is highly recommended. Because you must operate at elevated temperatures (65 °C) to resolve the rotamer issue, acetonitrile provides a significantly lower system backpressure compared to methanol. Furthermore, acetonitrile, when combined with an ammonium formate buffer, has been empirically proven to yield superior peak symmetry and baseline stability for cyanoacetamide derivatives[4].

Quantitative Optimization Data

The following tables summarize the causality between experimental conditions and chromatographic performance for 2-Cyano-N-methyl-N-phenethylacetamide.

Table 1: Effect of Column Temperature on Rotamer Coalescence

Conditions: 150 x 4.6 mm C18, 60% Acetonitrile / 40% 10mM Ammonium Formate (pH 3.5), 1.0 mL/min.

Column Temp (°C)Chromatographic ProfileTheoretical Plates (N)Tailing Factor (Tf)Resolution Status
25 °C Split peaks (~1:1 ratio)N/A (Unquantifiable)N/AUnresolved Rotamers
40 °C Broadened single peak2,5002.85Partial Coalescence
50 °C Sharpening single peak6,2001.50Approaching Coalescence
65 °C Sharp, coalesced peak13,500 1.05 Optimal Resolution
Table 2: Mobile Phase Buffer Optimization (at 65 °C)

Conditions: 150 x 4.6 mm C18, 65 °C, Isocratic Elution.

Buffer SystempHPeak SymmetryMechanistic Observation
Water (Unbuffered) ~6.0Severe Tailing (Tf > 3.0)Unsuppressed silanol interactions.
0.1% TFA ~2.0Moderate Tailing (Tf = 1.6)Ion-pairing is insufficient for alpha-cyano protons.
10 mM Ammonium Formate 3.5 Excellent (Tf = 1.05) Optimal silanol suppression; stable baseline.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology. This protocol includes a System Suitability Test (SST) that acts as a self-validating mechanism to confirm the method is functioning correctly before analyzing unknown samples.

Step 1: Mobile Phase Preparation

  • Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1.0 L of HPLC-grade water to create a 10 mM solution. Adjust the pH to 3.5 using pure Formic Acid. Filter through a 0.22 µm membrane[4].

  • Phase B (Organic): 100% HPLC-grade Acetonitrile[3].

Step 2: System Setup & Column Selection

  • Install a fully endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) designed to minimize silanol activity.

  • Set the column oven temperature strictly to 65 °C [2]. Critical: Allow 30 minutes for the column to reach thermal equilibrium to ensure rotamer coalescence.

  • Set the UV detector to 214 nm (optimal for detecting the amide bond and the phenyl ring).

Step 3: Gradient Elution Profile

  • Set the flow rate to 1.0 mL/min.

  • Program the following gradient:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 70% B

    • 12.0 - 15.0 min: Hold at 70% B

    • 15.0 - 15.1 min: Drop to 10% B

    • 15.1 - 20.0 min: Re-equilibration at 10% B

Step 4: System Suitability Testing (Self-Validation) Before running samples, inject a 10 µg/mL reference standard of 2-Cyano-N-methyl-N-phenethylacetamide five times. The system is validated only if it meets the following criteria:

  • Retention Time RSD: < 1.0%

  • Peak Area RSD: < 2.0%

  • Tailing Factor (Tf): < 1.5 (If Tf > 1.5, verify buffer pH is exactly 3.5).

  • Theoretical Plates (N): > 10,000 (If N < 10,000 or the peak is split, verify the column oven has actually reached 65 °C).

Diagnostic Workflow

HPLC_Troubleshooting Start Analyze Chromatogram: 2-Cyano-N-methyl-N-phenethylacetamide Split Issue: Peak Splitting / Broadening? Start->Split Tail Issue: Severe Peak Tailing? Start->Tail Rotamer Cause: Tertiary Amide Cis-Trans Rotamers Split->Rotamer Yes Silanol Cause: Alpha-Cyano Silanol Interactions Tail->Silanol Yes Temp Action: Increase Column Temp to 60-65 °C Rotamer->Temp Buffer Action: Use Ammonium Formate (pH 3.5) Silanol->Buffer Resolved Optimal Resolution & Sharp Symmetrical Peak Temp->Resolved Buffer->Resolved

Caption: Diagnostic workflow for resolving tertiary amide rotamer and silanol interaction artifacts.

References

  • [4] A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed / NIH - 4

  • [1] Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure - Benchchem - 1

  • [3] CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents - 3

  • [2] Proximity-driven acceleration of challenging solid-phase peptide couplings - PNAS - 2

Sources

Optimization

Preventing cyano group hydrolysis in 2-Cyano-N-methyl-N-phenethylacetamide

Welcome to the dedicated technical support resource for 2-Cyano-N-methyl-N-phenethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for 2-Cyano-N-methyl-N-phenethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the handling and stability of this compound, with a specific focus on preventing the hydrolysis of its cyano group.

Introduction

2-Cyano-N-methyl-N-phenethylacetamide is a versatile intermediate in organic synthesis. However, the presence of a cyano group introduces a potential for hydrolysis to the corresponding carboxylic acid, which can impact reaction yields, purity, and the overall success of a synthetic campaign. This guide provides a comprehensive overview of the factors influencing this hydrolytic pathway and practical strategies to mitigate it.

Part 1: Troubleshooting Guide - Unwanted Hydrolysis

This section addresses common issues encountered during the synthesis, workup, and storage of 2-Cyano-N-methyl-N-phenethylacetamide that may lead to the formation of the unwanted carboxylic acid byproduct.

Issue 1: Low Yield of Desired Nitrile and Presence of an Acidic Impurity

Observation: Your reaction to synthesize or utilize 2-Cyano-N-methyl-N-phenethylacetamide results in a lower than expected yield, and analytical data (e.g., TLC, LC-MS) indicates the presence of a more polar, acidic byproduct.

Root Cause Analysis: The primary suspect is the hydrolysis of the cyano group to a carboxylic acid. This can be catalyzed by acidic or basic conditions, often inadvertently introduced during the reaction or workup.[1][2][3]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Corrective Actions cluster_3 Resolution start Low Yield & Acidic Impurity Detected check_conditions Review Reaction & Workup Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction check_reagents Analyze Reagents for Water/Acid/Base Contamination check_conditions->check_reagents use_anhydrous Implement Anhydrous Techniques check_conditions->use_anhydrous Identify Potential Sources of H₂O/H⁺/OH⁻ neutral_workup Employ Neutral Workup Procedures check_conditions->neutral_workup Identify Potential Sources of H₂O/H⁺/OH⁻ mild_reagents Switch to Milder Reagents check_conditions->mild_reagents Identify Potential Sources of H₂O/H⁺/OH⁻ optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Identify Potential Sources of H₂O/H⁺/OH⁻ check_reagents->use_anhydrous monitor_reaction->optimize_temp end Improved Yield & Purity use_anhydrous->end neutral_workup->end mild_reagents->end optimize_temp->end

Detailed Solutions:

Corrective Action Detailed Protocol & Explanation
Implement Anhydrous Techniques Rationale: Water is a key reactant in the hydrolysis of nitriles.[4] Protocol: 1. Thoroughly dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of inert gas (e.g., nitrogen or argon). 2. Use anhydrous solvents. If not commercially available, they should be freshly distilled from an appropriate drying agent. 3. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Employ Neutral Workup Procedures Rationale: Both strong acids and bases catalyze nitrile hydrolysis.[1][2] Protocol: 1. Quench the reaction with a neutral or weakly acidic/basic solution (e.g., saturated ammonium chloride or sodium bicarbonate solution) instead of strong acids or bases. 2. During extraction, use deionized water for washes. 3. If an acidic or basic wash is unavoidable, minimize the contact time and perform the wash at a low temperature (0-5 °C).
Switch to Milder Reagents Rationale: The choice of reagents can inadvertently introduce acidic or basic conditions. Example: When synthesizing the target compound from an amide precursor, harsh dehydrating agents can sometimes lead to side reactions. Consider using milder alternatives.[4]
Optimize Reaction Temperature Rationale: The rate of hydrolysis increases with temperature. Protocol: 1. If the primary reaction allows, conduct it at the lowest possible temperature that still affords a reasonable reaction rate. 2. For reactions requiring heat, ensure uniform heating to avoid localized "hot spots" where hydrolysis can be accelerated.
Issue 2: Product Degradation During Purification

Observation: The crude product appears relatively pure, but significant formation of the carboxylic acid byproduct is observed after purification by silica gel chromatography.

Root Cause Analysis: Standard silica gel can be slightly acidic, which can catalyze the hydrolysis of the nitrile on the column, especially if the elution time is long or protic solvents are used in the mobile phase.

Solutions:

  • Neutralize Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then evaporate the solvent. This "deactivated" silica is less likely to promote hydrolysis.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a non-destructive purification method.

    • Preparative HPLC: Using a neutral mobile phase can be an effective, albeit more costly, purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cyano group hydrolysis?

A1: The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages, through an amide intermediate.[1][2] This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

  • Protonation of the nitrile nitrogen makes the carbon more electrophilic.

  • Nucleophilic attack by water on the nitrile carbon.

  • Tautomerization to form an amide.

  • Further acid-catalyzed hydrolysis of the amide yields the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis:

  • Nucleophilic attack of a hydroxide ion on the nitrile carbon.

  • Protonation of the resulting anion by water to form an imidic acid, which tautomerizes to an amide.

  • Further base-promoted hydrolysis of the amide gives a carboxylate salt and ammonia. Acidification is then required to obtain the carboxylic acid.[5]

G cluster_0 Acid-Catalyzed Pathway cluster_1 Base-Catalyzed Pathway Nitrile_acid R-C≡N Protonated_Nitrile R-C≡N⁺-H Intermediate1_acid R-C(OH₂⁺)=NH Amide_acid R-C(=O)-NH₂ Carboxylic_Acid R-COOH + NH₄⁺ Nitrile_base R-C≡N Intermediate1_base R-C(O⁻)=N⁻ Imidic_Acid R-C(OH)=NH Amide_base R-C(=O)-NH₂ Carboxylate R-COO⁻ + NH₃

Q2: How does the structure of 2-Cyano-N-methyl-N-phenethylacetamide influence its susceptibility to hydrolysis?

A2: The N-methyl-N-phenethylacetamide moiety can influence the electronic properties of the adjacent cyano group. The amide group is generally considered electron-withdrawing, which can make the nitrile carbon more electrophilic and potentially more susceptible to nucleophilic attack. However, the bulky N-phenethyl group may provide some steric hindrance, which could slightly decrease the rate of hydrolysis compared to a less hindered nitrile.[4][6]

Q3: What are the recommended storage conditions for 2-Cyano-N-methyl-N-phenethylacetamide to prevent hydrolysis?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from light. This minimizes exposure to atmospheric moisture and prevents potential degradation.

Q4: How can I detect and quantify the extent of hydrolysis?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape, can effectively separate the less polar nitrile from the more polar carboxylic acid byproduct.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, potentially after derivatization of the carboxylic acid to make it more volatile.[9][10]

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the presence of the more polar carboxylic acid, which will have a lower Rf value than the parent nitrile.

Q5: If hydrolysis has occurred, how can I purify my sample?

A5:

  • Acid-Base Extraction: Dissolve the mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The organic layer will retain the desired nitrile. The layers are then separated, and the organic layer is washed with brine, dried, and concentrated.[11]

  • Chromatography on Neutralized Silica: As mentioned in the troubleshooting section, column chromatography using silica gel that has been pre-treated with a base like triethylamine can prevent further hydrolysis during purification.

Part 3: Preventative Experimental Protocol

This section provides a general protocol for a reaction using 2-Cyano-N-methyl-N-phenethylacetamide, incorporating best practices to minimize the risk of cyano group hydrolysis.

Objective: To perform a reaction with 2-Cyano-N-methyl-N-phenethylacetamide while minimizing hydrolysis.

Materials:

  • 2-Cyano-N-methyl-N-phenethylacetamide

  • Anhydrous reaction solvent (e.g., THF, Dichloromethane)

  • Other reaction-specific reagents (ensure they are anhydrous)

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Saturated aqueous sodium bicarbonate solution (for workup)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then dried in an oven at 120 °C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas. A simple setup involves using a nitrogen or argon balloon attached to a needle inserted through a rubber septum.

  • Charging Reagents: Add 2-Cyano-N-methyl-N-phenethylacetamide and any other solid reagents to the reaction flask. If any reagents are liquids, add them via syringe through the septum. Add the anhydrous solvent via cannula or syringe.

  • Running the Reaction:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the progress of the reaction by TLC. To take a sample, briefly remove the septum and quickly withdraw a small aliquot with a capillary tube, then immediately reseal the flask.

  • Reaction Workup (Non-Acidic/Basic):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding it to a beaker containing a saturated aqueous solution of sodium bicarbonate or water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Assess the purity of the crude product by an appropriate analytical method (e.g., NMR, LC-MS).

    • If purification is necessary, consider recrystallization as the first choice. If chromatography is required, use neutralized silica gel.

References

  • improving reaction yield for nitrile synthesis - Benchchem. (n.d.).
  • Remarkable Electronic and Steric Effects in the Nitrile Biotransformations for the Preparation of Enantiopure Functionalized Carboxylic Acids and Amides: Implication for an Unsaturated Carbon−Carbon Bond Binding Domain of the Amidase | The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: HPLC Analysis of N-ethyl-2-oxo-2-phenylacetamide - Benchchem. (n.d.).
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60 - Sabinet African Journals. (n.d.).
  • GC detection of indolic carbinols and nitriles after derivatization...
  • purification methods for removing impurities
  • troubleshooting common side reactions in 5-cyanopentanamide synthesis - Benchchem. (n.d.).
  • A Comparative Guide to Analytical Methods for the Characterization of 2-chloro-N-(1-phenylethyl)acetamide - Benchchem. (n.d.).
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2026, March 29).
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60 | South African Journal of Science. (2006, July 1).
  • cyanoacetamide - Organic Syntheses Procedure. (n.d.).
  • KOtBu-Mediated Reductive Cyanation of Tertiary Amides for Synthesis of α-Aminonitriles | The Journal of Organic Chemistry - ACS Public
  • Reactions of Nitriles - Chemistry Steps. (2024, December 5).
  • Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. - Benchchem. (n.d.).
  • hydrolysis of nitriles - Chemguide. (n.d.).
  • Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups | Organic Letters - ACS Public
  • How to prevent secondary amine formation in nitrile reduction?
  • CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google P
  • A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl - Quick Company. (n.d.).
  • Cyanoacetamide Multicomponent Reaction (I)
  • US3948968A - Preparation of nitriles from carboxylic acids - Google P
  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC. (n.d.).
  • hydrolysis of nitriles - Chemguide. (n.d.).
  • the hydrolysis of amides - Chemguide. (n.d.).
  • WO 2008/053304 A2 - Googleapis.com. (2008, May 8).
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7).
  • CN111925302A - Synthesis method of cyanoacetamide - Google P
  • WO2019036685A1 - Methods for hplc analysis - Google P
  • 2-Cyano-N,N-diethylacetamide | 26391-06-0 - ChemicalBook. (2026, January 13).
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • Direct preparation of nitriles from carboxylic acids in continuous flow. - Semantic Scholar. (n.d.).
  • ChemInform Abstract: Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow.
  • Separation of N-Acetyl-2-phenylethylamine on Newcrom R1 HPLC column. (n.d.).
  • Direct preparation of nitriles from carboxylic acids in continuous flow - PubMed. (2013, October 18).
  • (PDF)
  • Versatility of the Cyano Group in Intermolecular Interactions - PMC - NIH. (n.d.).
  • 2-Cyano-N,N-dimethylacetamide - PMC. (n.d.).
  • Effect of the cyano group on solid state photophysical behavior of tetraphenylethene substituted benzothiadiazoles - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • Elucidating the Key Role of the Cyano (−C N) Group to Construct Environmentally Friendly Fused-Ring Electron Acceptors - The Journal of Physical Chemistry C - ACS Figshare. (2020, October 12).
  • 2-cyano-N,N-dipropylacetamide | 53807-35-5 | Benchchem. (n.d.).
  • 2-Cyano-N,N-diethylacetamide 26391-06-0 wiki - GuideChem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Cyano-N-methyl-N-phenethylacetamide

Welcome to the Application Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of 2-Cyano-N-methyl-N-phenethylacetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of 2-Cyano-N-methyl-N-phenethylacetamide .

As a highly lipophilic cyanoacetamide derivative, this compound presents classic "brick dust/grease ball" formulation challenges. The phenethyl group contributes significant hydrophobic bulk, while the N-methyl substitution eliminates the hydrogen-bond donor capacity of the amide nitrogen. Furthermore, the molecule lacks strongly ionizable functional groups within the physiological pH range (pH 2–10), rendering standard pH-adjustment strategies ineffective.

Below, we provide validated, mechanistic troubleshooting guides, step-by-step protocols, and FAQs to help you achieve stable aqueous solutions for both in vitro and in vivo applications.

Solubilization Decision Matrix

Selecting the correct solubilization strategy depends entirely on your downstream application. Use the decision tree below to route your experimental design.

SolubilityTree Start Target: Solubilize 2-Cyano-N-methyl-N-phenethylacetamide App What is the Downstream Application? Start->App InVitro In Vitro Assays (Cell Culture / Biochemical) App->InVitro InVivo In Vivo / Formulation (Animal Dosing) App->InVivo DMSO Co-Solvent System (DMSO stock -> Buffer) InVitro->DMSO CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->CD Surf Surfactant / Micelles (Tween 80 / PEG400) InVivo->Surf Crash Does it precipitate upon dilution? DMSO->Crash Crash->CD Yes (Use CD) Crash->Surf Yes (Use Surfactant)

Decision matrix for solubilizing 2-Cyano-N-methyl-N-phenethylacetamide based on application.

Validated Experimental Protocols

Conventional approaches to enhance the aqueous solubility of poorly soluble lipophilic drugs rely heavily on co-solvents, surfactants, and inclusion complexes[1]. We have engineered the following protocols to be self-validating, ensuring you can trust your final concentrations.

Protocol A: Cyclodextrin Inclusion Complexation (Gold Standard for In Vivo)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic central cavity that encapsulates the lipophilic phenethyl ring of the compound, while its hydrophilic exterior ensures bulk aqueous solubility[2]. This creates a thermodynamically stable 1:1 inclusion complex without altering the drug's covalent structure[3].

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 100 mL of your target aqueous buffer (e.g., PBS or pure water) to create a 20% (w/v) solution. Stir until completely clear.

  • API Addition: Add an excess amount of solid 2-Cyano-N-methyl-N-phenethylacetamide (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Shield the vial from light and stir continuously at 300 RPM at room temperature for 48 hours. Why 48 hours? Cyclodextrin complexation is a thermodynamic process; sufficient time is required to reach phase-solubility equilibrium.

  • Filtration: Draw the suspension into a syringe and filter through a 0.22 µm PVDF membrane. This removes all uncomplexed, solid drug.

  • Self-Validation (Quantification): Do not assume the starting mass is your final concentration. Dilute an aliquot of the filtrate 1:100 in methanol (to break the complex) and quantify the exact dissolved concentration using HPLC-UV against a known standard curve.

Protocol B: "Step-Down" Co-Solvent & Surfactant Solubilization (For In Vitro)

Causality: Direct dilution of a DMSO stock into aqueous media causes a rapid drop in solvent capacity, leading to localized supersaturation and immediate nucleation (crashing out). By utilizing a "step-down" approach with a surfactant (Tween 80) and a secondary co-solvent (PEG 400), you lower the thermodynamic barrier to micelle formation, keeping the drug in solution.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO at 50 mM.

  • Intermediate Formulation: In a separate vial, mix 10% DMSO stock, 40% PEG 400, and 5% Tween 80. Vortex vigorously. The PEG 400 acts as a bridge solvent, while Tween 80 coats the lipophilic molecules above its Critical Micelle Concentration (CMC).

  • Aqueous Dilution: Slowly add 45% pre-warmed (37°C) aqueous buffer dropwise to the intermediate formulation while vortexing continuously.

  • Self-Validation (The Tyndall Test): To confirm you have a true solution and not a colloidal suspension, shine a 532 nm (green) laser pointer through the glass vial. If the beam path is clearly visible scattering through the liquid (Tyndall effect), the compound has crashed out into nano-crystals. A true solution will not scatter the beam.

Quantitative Data Presentation

Use the table below to compare the expected outcomes and limitations of each solubilization strategy.

Solubilization StrategyPrimary ReagentsEst. Max ConcentrationCytotoxicity / Compatibility RiskBest Application
Direct Co-solvency DMSO (≤ 1% final)< 50 µMHigh: DMSO >1% is toxic to most cell lines.High-throughput biochemical screening.
Micellar / Surfactant 5% Tween 80 + PEG 4000.5 – 2.0 mMModerate: Surfactants can disrupt lipid bilayers.Oral gavage / In vivo PK studies.
Inclusion Complex 20% HP-β-CD2.0 – 5.0 mMLow: Highly biocompatible; FDA approved.Sensitive cell assays & IV administration.

Frequently Asked Questions (FAQs)

Q: Can I just adjust the pH of my buffer to dissolve 2-Cyano-N-methyl-N-phenethylacetamide? A: No. Unlike amines or carboxylic acids, this compound lacks functional groups that easily ionize at physiological pH. The amide nitrogen is neutral. While the alpha-carbon (between the cyano and carbonyl groups) is slightly acidic, its pKa is typically >11. Adjusting the pH to >11 would dissolve it, but this is biologically incompatible and will likely cause base-catalyzed hydrolysis of the amide bond.

Q: My compound dissolves when I heat the buffer to 60°C, but my assay results are highly variable. Why? A: You are confusing kinetic solubility with thermodynamic solubility. Heating increases the kinetic solubility, allowing the drug to dissolve. However, once the solution cools back to 37°C (or room temperature) in your assay plates, the solution becomes supersaturated. The drug will unpredictably precipitate out as micro-crystals over time, leading to massive well-to-well variability. Always rely on thermodynamic methods (like cyclodextrins) at your target assay temperature.

Q: I am using the DMSO dilution method, but my compound still crashes out. How can I fix this without adding surfactants? A: This is known as "solvent-shift precipitation." If you cannot use surfactants, you must reduce the concentration of your primary DMSO stock. If you dilute a 10 mM stock 1:100, the local concentration gradient at the droplet interface is too high. Instead, prepare a 1 mM DMSO stock and dilute it 1:10, keeping the final DMSO at 10% (if your assay tolerates it), or switch entirely to the HP-β-CD protocol.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (MDPI).[Link]

  • Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. Drug Delivery and Translational Research.[Link]

Sources

Optimization

Technical Support Center: 2-Cyano-N-methyl-N-phenethylacetamide Shelf-Life &amp; Storage Guide

As a Senior Application Scientist, I have designed this troubleshooting and storage guide to address the specific structural vulnerabilities of 2-Cyano-N-methyl-N-phenethylacetamide (CAS: 1267024-19-0)[1]. To maximize th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this troubleshooting and storage guide to address the specific structural vulnerabilities of 2-Cyano-N-methyl-N-phenethylacetamide (CAS: 1267024-19-0)[1].

To maximize the shelf life of this compound, one must understand its chemical anatomy. The molecule features an active methylene group (-CH₂-) flanked by two strongly electron-withdrawing groups: a cyano group (-C≡N) and a carbonyl group (C=O). While this kationoid reactivity is highly valuable for organic synthesis and drug design, it renders the compound highly susceptible to moisture-driven hydrolysis[2] and base-catalyzed auto-condensation[3]. The protocols and guidelines below are engineered as self-validating systems to ensure your experimental integrity is never compromised by degraded reagents.

I. Quantitative Storage Parameters

To prevent degradation, storage conditions must strictly control ambient moisture, light, and temperature. Below is the validated matrix for extending the shelf life of 2-Cyano-N-methyl-N-phenethylacetamide.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life
Ideal (Solid Powder) -20°CArgon / NitrogenDark (Amber Vial)> 24 Months
Standard (Solid Powder) 2°C to 8°CAmbient (Desiccated)Dark12 Months
Stock Solution (Anhydrous DMSO) -80°CArgon PurgedDark6 Months
Aqueous Buffer (pH 7.4) 4°CAmbientAmbient< 24 Hours

Note: Cyanoacetamides are fundamentally incompatible with strong oxidizing agents, strong acids, and strong bases[4].

II. Troubleshooting & FAQs

Q1: My stock solution is turning yellow/brown over time. What is the mechanism behind this, and is the compound still usable? A: Discard the solution. The color change indicates that the active methylene group has undergone deprotonation followed by Knoevenagel-type auto-condensation or oxidation[3]. Because the methylene protons are highly acidic, even trace amounts of basic impurities in your solvent (or prolonged exposure to air and light) can trigger the formation of conjugated dimeric or polymeric species. These conjugated degradants absorb visible light, appearing yellow or brown. To prevent this, always store solutions in amber vials and purge the headspace with an inert gas.

Q2: I ran an LC-MS on my older stock, and I detect a mass shift of +18 Da. What happened? A: A +18 Da shift corresponds to the addition of one water molecule (H₂O). Cyanoacetamides are highly susceptible to hydrolysis[2]. The electrophilic carbon of the cyano group (-C≡N) has been attacked by water, converting it into a primary amide (-CONH₂). This completely alters the compound's reactivity and binding profile. This degradation is accelerated by non-anhydrous solvents or freeze-thaw cycles that introduce condensation into the vial.

Q3: Can I store this compound in aqueous assay buffers for extended periods? A: No. While the compound is stable enough for the duration of a standard biological assay (e.g., 4–12 hours), long-term storage in aqueous media will accelerate the hydrolysis of both the cyano group and the central amide bond[2]. Always prepare aqueous working solutions fresh daily from anhydrous DMSO stocks or dry powder.

III. Validated Experimental Protocols
Protocol A: Anhydrous Aliquoting and Inert Gas Purging

Objective: Prevent moisture-driven hydrolysis and oxygen-driven degradation during stock preparation.

  • Equilibration: Remove the sealed source vial of 2-Cyano-N-methyl-N-phenethylacetamide from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately introduces condensation, initiating hydrolysis.

  • Dissolution: Dissolve the solid in strictly anhydrous, amine-free DMSO (water content < 0.005%) to your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into opaque or amber glass vials.

  • Argon Purging: Insert a sterile Argon gas line into the vial, hovering approximately 1 cm above the liquid surface. Purge gently for 10-15 seconds. Causality: Argon is heavier than ambient air and Nitrogen; it effectively blankets the solution, displacing reactive oxygen and moisture.

  • Sealing: Cap immediately with PTFE-lined septa and transfer to -80°C storage.

Protocol B: LC-MS Integrity Verification

Objective: A self-validating analytical workflow to confirm compound integrity before critical downstream assays.

  • Sample Preparation: Dilute a 1 µL aliquot of your stock solution to a final concentration of 10 µM in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Run a rapid gradient (5% to 95% Acetonitrile over 5 minutes) on a standard C18 analytical column.

  • Detection & Validation Criteria: Monitor the eluent in positive electrospray ionization (ESI+) mode.

    • Target Intact Compound: Look for the primary peak at m/z 203.1 [M+H]⁺.

    • Target Hydrolysis Degradant: Scan for m/z 221.1 [M+H]⁺. The presence of this peak confirms cyano-to-amide hydration.

    • Target Cleavage Degradant: Scan for m/z 136.1 [M+H]⁺. This mass indicates the total cleavage of the central amide bond, leaving behind the N-methylphenethylamine fragment. If either degradant peak exceeds 5% relative abundance, discard the stock.

IV. Mechanistic Degradation Pathways

G Compound 2-Cyano-N-methyl-N-phenethylacetamide (Intact Stock) Hydrolysis Hydrolysis Pathway (Moisture / pH Extremes) Compound->Hydrolysis H2O attack Oxidation Oxidation & Condensation (Air / Light / Base) Compound->Oxidation O2 / Base AmideDeg Cyano Hydration (+18 Da Mass Shift) Hydrolysis->AmideDeg AcidDeg Amide Cleavage (Carboxylic Acid + Amine) Hydrolysis->AcidDeg Dimer Knoevenagel Dimers (Yellowing/Browning) Oxidation->Dimer

Figure 1: Primary degradation pathways of 2-Cyano-N-methyl-N-phenethylacetamide under suboptimal storage.

V. References
  • Title: 2-氰基-N-甲基-N-苯乙基乙酰胺_1267024-19-0_杭州海瑞化工有限公司 Source: hairuichem.com URL:

  • Title: material safety data sheet - cyanoacetamide 98% - Oxford Lab Fine Chem Source: oxfordlabfinechem.com URL:

  • Title: Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides Source: Journal of the American Chemical Society (acs.org) URL:

  • Title: Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited Source: ACS Publications (acs.org) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of N-Methyl vs. N-Ethyl Cyanoacetamide Derivatives for Drug Development Professionals

Introduction: The Subtle Impact of an Ethyl Group in Bioactive Scaffolds In the landscape of medicinal chemistry, the cyanoacetamide scaffold stands out as a versatile building block for a diverse range of biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Impact of an Ethyl Group in Bioactive Scaffolds

In the landscape of medicinal chemistry, the cyanoacetamide scaffold stands out as a versatile building block for a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. The reactivity of the cyano and carbonyl groups, coupled with the active methylene bridge, allows for extensive chemical modifications to fine-tune pharmacological properties.

A critical point of modification is the amide nitrogen. The nature of the N-substituent can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide focuses on a subtle yet potentially impactful structural alteration: the comparison between N-methyl and N-ethyl cyanoacetamide derivatives. While the addition of a single methylene unit may seem minor, it can lead to significant differences in lipophilicity, steric hindrance, and metabolic stability, ultimately dictating the therapeutic efficacy and safety profile of the resulting drug candidate.

This guide provides a comprehensive analysis of the comparative efficacy of these two classes of derivatives. While direct head-to-head comparative studies on a single cyanoacetamide core are not extensively documented, by synthesizing data from various sources and related chemical classes, we can construct a robust hypothesis and provide the necessary experimental frameworks for researchers to conduct their own definitive comparisons. We will delve into the synthetic routes, present available biological data, and offer detailed protocols for a direct comparative evaluation of these promising scaffolds.

Synthetic Strategies: A Unified Approach to N-Alkyl Cyanoacetamide Synthesis

The synthesis of N-methyl and N-ethyl cyanoacetamides is typically achieved through the amidation of an alkyl cyanoacetate, most commonly ethyl cyanoacetate, with the corresponding amine (methylamine or ethylamine). This reaction is well-documented and can be performed under various conditions, from solvent-free reactions at room temperature to catalyzed reactions in a suitable solvent.[1][2]

A general and efficient protocol for the synthesis of both N-methyl and N-ethyl cyanoacetamides involves the direct reaction of ethyl cyanoacetate with an aqueous solution of the respective amine.

Experimental Protocol: Synthesis of N-Alkyl Cyanoacetamides

Materials:

  • Ethyl cyanoacetate

  • Methylamine (40% solution in water) or Ethylamine (70% solution in water)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (1.0 equivalent) with a 1.2 equivalent of either methylamine or ethylamine solution.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure N-methyl or N-ethyl cyanoacetamide.

This straightforward and high-yielding protocol provides a reliable method for producing the foundational scaffolds for further derivatization, such as through Knoevenagel condensation to introduce α,β-unsaturation, a common feature in many bioactive cyanoacetamide derivatives.[3][4]

G cluster_synthesis Synthesis of N-Alkyl Cyanoacetamides start Ethyl Cyanoacetate + Methylamine/Ethylamine reaction Amidation Reaction (Room Temperature, 2-4h) start->reaction precipitation Precipitation (Ice Bath) reaction->precipitation filtration Vacuum Filtration & Wash with Diethyl Ether precipitation->filtration purification Recrystallization (Ethanol) filtration->purification product Pure N-Methyl or N-Ethyl Cyanoacetamide purification->product

Caption: General workflow for the synthesis of N-methyl and N-ethyl cyanoacetamide.

Comparative Biological Activity: Insights from Available Data

As previously mentioned, direct comparative studies are scarce. However, we can glean valuable insights by examining data from different studies on N-methyl and N-ethyl derivatives, as well as from related chemical classes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-substituted cyanoacetamide derivatives.[5] For instance, a series of novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[5] While this particular study did not include a direct comparison of N-methyl and N-ethyl analogs, it underscores the importance of the N-substituent in modulating anticancer potency.

A highly relevant study, although not on cyanoacetamides, investigated the cytotoxicity of methyl and ethyl 2-cyanoacrylates on human oral osteoblast cells. The results, summarized in the table below, indicated that ethyl 2-cyanoacrylate is significantly more biocompatible than its methyl counterpart.

CompoundAlkyl ChainCell LineAssayCytotoxicity FindingReference
Methyl 2-cyanoacrylate MethylHuman Oral OsteoblastsMTTSignificantly cytotoxic compared to control
Ethyl 2-cyanoacrylate EthylHuman Oral OsteoblastsMTTNot significantly different from control

This finding suggests that the slightly longer ethyl chain may reduce the rate of cellular degradation to cytotoxic byproducts like formaldehyde and cyanoacetate, a principle that could potentially extend to N-ethyl cyanoacetamide derivatives, suggesting a potentially better safety profile.

Antimicrobial Activity

Structure-Activity Relationship (SAR) and Hypothesized Efficacy Differences

Based on the available data and general principles of medicinal chemistry, we can formulate a hypothesis regarding the comparative efficacy of N-methyl versus N-ethyl cyanoacetamide derivatives.

  • Lipophilicity and Bioavailability: The addition of a methylene group in the N-ethyl derivative increases its lipophilicity compared to the N-methyl analog. This could lead to enhanced cell membrane permeability and potentially better oral bioavailability. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic breakdown.

  • Steric Effects: The slightly larger size of the ethyl group may provide a better fit into the binding pocket of a target enzyme or receptor, leading to enhanced activity. Conversely, it could also introduce steric hindrance that prevents optimal binding. The specific outcome is target-dependent.

  • Metabolic Stability: The N-methyl group is more susceptible to N-demethylation by cytochrome P450 enzymes than the N-ethyl group. This suggests that N-ethyl derivatives might exhibit a longer half-life in vivo.

Hypothesis: It is hypothesized that N-ethyl cyanoacetamide derivatives may offer a superior therapeutic window compared to their N-methyl counterparts, potentially exhibiting comparable or enhanced efficacy with a more favorable safety profile due to lower cytotoxicity, as suggested by the cyanoacrylate data.

Experimental Protocols for a Head-to-Head Comparative Study

To definitively assess the comparative efficacy, a direct experimental comparison is essential. The following protocols provide a framework for such a study.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the synthesized N-methyl and N-ethyl cyanoacetamide derivatives against a panel of cancer cell lines.

Materials:

  • Synthesized N-methyl and N-ethyl cyanoacetamide derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methyl and N-ethyl derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value for each compound.

G cluster_mtt MTT Cytotoxicity Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with N-Methyl & N-Ethyl Derivatives incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO incubation3->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Values readout->analysis G cluster_apoptosis Simplified Intrinsic Apoptosis Pathway drug N-Alkyl Cyanoacetamide Derivative stress Cellular Stress drug->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism of action via the intrinsic apoptosis pathway.

Conclusion and Future Directions

The choice between an N-methyl and an N-ethyl substituent on a cyanoacetamide scaffold is a nuanced decision that can have profound implications for the biological activity and therapeutic potential of a drug candidate. While the current literature does not offer a definitive, direct comparison, the available evidence, particularly from related cyanoacrylate compounds, suggests that N-ethyl derivatives may possess a superior safety profile.

The increased lipophilicity and potentially greater metabolic stability of N-ethyl derivatives could translate to improved pharmacokinetic properties. However, the ultimate determinant of efficacy is the specific interaction with the biological target. Therefore, the experimental protocols provided in this guide are crucial for any research program aimed at developing cyanoacetamide-based therapeutics. A systematic, head-to-head comparison of N-methyl and N-ethyl analogs of a lead cyanoacetamide scaffold is a critical next step to elucidate the precise impact of this seemingly minor structural modification. Such studies will undoubtedly provide invaluable data to guide the rational design of the next generation of cyanoacetamide-based drugs.

References

  • Mohamed, M. F. A., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1436-1447. [Link]

  • de Oliveira, R. S., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-15. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 7-19. [Link]

  • Angeli, A., et al. (2021). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1696-1704. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

  • Silva, J. P. B., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(11), 3195. [Link]

  • Vuković, M., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34-44. [Link]

  • Mohamed, M. F. A., et al. (2025). Fused Thiophene – Benzimidazole Conjugates Targeting EGFR: Design, Synthesis, Anticancer Evaluation and their Mechanistic Insights. ResearchGate. [Link]

  • Gholamzadeh, M., et al. (2024). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension. [Link]

  • Kamal, A., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(1), 1-11. [Link]

  • Contreras, J. M., et al. (2014). Synthesis and Cytotoxicity Studies of Titanocene C Analogues. Molecules, 19(7), 9147-9163. [Link]

  • da Silva, F. C., et al. (2025). Synthesis, In Vitro Antitumor Activity, and In Silico ADMET Evaluation of β-Lapachone-Based Thiosemicarbazones. Molecules, 30(1), 123. [Link]

  • Denny, W. A. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Pharmaceuticals, 14(2), 164. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Academia.edu. [Link]

Sources

Comparative

Cross-Validation Guide: NMR and FTIR Spectral Analysis of CAS 1267024-19-0 vs. Secondary Amide Analogs

Executive Summary & Mechanistic Context CAS 1267024-19-0 (2-cyano-N-methyl-N-phenethylacetamide) is a highly specific tertiary amide intermediate. It is frequently utilized in the synthesis of targeted therapeutics, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

CAS 1267024-19-0 (2-cyano-N-methyl-N-phenethylacetamide) is a highly specific tertiary amide intermediate. It is frequently utilized in the synthesis of targeted therapeutics, such as SPOP (Speckle-type POZ protein) inhibitors for clear-cell renal cell carcinoma ()[1] and MIF2 tautomerase inhibitors for non-small cell lung cancer ()[2].

When validating the structural integrity of this compound during scale-up or analog synthesis, scientists must distinguish it from its secondary amide precursor/analog, 2-cyano-N-phenethylacetamide . The transition from a secondary amide (N-H) to a tertiary amide (N-CH₃) fundamentally alters the molecule's physical and spectral properties.

Understanding the causality behind these spectral shifts is critical for accurate structural elucidation:

  • FTIR Implications (Hydrogen Bonding): The secondary amide acts as both a hydrogen bond donor and acceptor, leading to strong intermolecular networks. N-methylation removes the donor capability. This eliminates the N-H stretching and bending vibrations and shifts the Amide I (C=O stretch) to a higher frequency due to the lack of hydrogen-bond-induced weakening of the carbonyl double bond.

  • NMR Implications (Rotamers): The partial double-bond character of the C-N amide bond restricts free rotation. In tertiary amides like CAS 1267024-19-0, the steric clash between the N-methyl and N-phenethyl groups creates distinct cis and trans (or E and Z) conformers that interconvert slowly on the NMR timescale at room temperature. This results in peak doubling (rotamers) in both ¹H and ¹³C NMR spectra, a self-validating signature of this structural class.

Logic N N-Methylation of Amide Nitrogen H Removal of N-H Proton N->H S Increased Steric Bulk & Restricted Rotation N->S F1 Loss of ~3300 cm⁻¹ FTIR Band H->F1 F2 Amide I Shift (Loss of H-Bonding) H->F2 N1 Peak Doubling in 1H/13C NMR (Rotamers) S->N1

Logical relationship between N-methylation and resulting spectral shifts in FTIR and NMR.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained to prevent false positives during structural assignment.

Step-by-Step FTIR Acquisition
  • Sample Preparation: Ensure the sample (CAS 1267024-19-0) is completely anhydrous. Causality: Residual water presents a broad O-H stretch at ~3400 cm⁻¹, which can mask the critical absence of the N-H stretch, leading to false identification.

  • Instrument Setup: Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Set the resolution to 4 cm⁻¹ and accumulate 32 scans to ensure a high signal-to-noise ratio.

  • Background Collection: Collect a background spectrum of the clean, dry ATR crystal to subtract ambient CO₂ and atmospheric moisture.

  • Measurement: Place 2-5 mg of the compound on the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Cross-Validation: Confirm the presence of the sharp cyano (-C≡N) stretch at ~2250-2260 cm⁻¹ and the Amide I peak. Crucially, verify the absolute absence of any broad band between 3200-3400 cm⁻¹.

Step-by-Step NMR Acquisition & Rotamer Resolution
  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a non-hydrogen-bonding solvent, which preserves the native rotameric ratio of the tertiary amide. Solvents like DMSO-d₆ can alter this ratio or induce partial coalescence at room temperature.

  • 1D Acquisition: Acquire standard ¹H (400 or 500 MHz) and ¹³C NMR spectra at 298 K.

  • Observation & Integration: Identify peak doubling for the N-CH₃, N-CH₂, and α-CH₂ (cyanoacetate) protons. The integration ratio of these doubled peaks represents the thermodynamic equilibrium constant of the rotamers.

  • 2D Validation (HSQC/HMBC): Self-Validating Step: To definitively prove that doubled peaks belong to the same molecule (rotamers) rather than a structurally similar impurity, run 2D HSQC and HMBC. Both sets of proton signals must correlate to the identical skeletal carbon framework.

  • Variable Temperature (VT) NMR (Optional): If absolute confirmation is required, heat the sample to 330-350 K in DMSO-d₆. The doubled peaks will coalesce into a single time-averaged set of peaks as the thermal energy overcomes the C-N rotational barrier.

Workflow A Sample Prep (CAS 1267024-19-0) B ATR-FTIR Acquisition A->B C 1D NMR (1H/13C) Acquisition A->C E Spectral Cross-Validation B->E D 2D NMR (HSQC/HMBC) Rotamer Resolution C->D If peak doubling observed C->E D->E

Workflow for spectral cross-validation of CAS 1267024-19-0 using FTIR and NMR.

Comparative Spectral Data

The following tables summarize the quantitative spectral data, contrasting the target tertiary amide (CAS 1267024-19-0) against its secondary amide analog to highlight the diagnostic markers of N-methylation.

Table 1: FTIR Spectral Cross-Validation
Functional Group2-cyano-N-phenethylacetamide (Secondary)CAS 1267024-19-0 (Tertiary)Causal Explanation
N-H Stretch ~3280 cm⁻¹ (Strong, broad)Absent N-methylation removes the proton, eliminating the vibration.
Cyano (-C≡N) ~2255 cm⁻¹ (Sharp)~2255 cm⁻¹ (Sharp)Distal functional group; unaffected by N-substitution.
Amide I (C=O) ~1650 cm⁻¹ (H-bonded)~1665 cm⁻¹ (Non H-bonded)Loss of H-bonding strengthens the C=O double bond, shifting it to a higher frequency.
Amide II (N-H bend) ~1550 cm⁻¹Absent Requires an N-H bond to bend; structurally impossible in tertiary amides.
Table 2: ¹H NMR Spectral Cross-Validation (CDCl₃, 298 K)
Proton Environment2-cyano-N-phenethylacetamide (Secondary)CAS 1267024-19-0 (Tertiary)Causal Explanation
N-H ~6.2 ppm (1H, broad singlet)Absent Replaced by the N-methyl group.
N-CH₃ Absent~2.95 & 3.05 ppm (3H, two singlets)Rotameric splitting due to restricted C-N rotation.
N-CH₂ (Phenethyl) ~3.55 ppm (2H, quartet)~3.50 & 3.65 ppm (2H, two multiplets)Distinct cis/trans rotameric environments alter local magnetic shielding.
α-CH₂ (-CH₂-CN) ~3.45 ppm (2H, singlet)~3.50 & 3.70 ppm (2H, two singlets)Proximity to the anisotropic amide plane causes distinct chemical shifts for each rotamer.
Aromatic (Ph) 7.1 - 7.3 ppm (5H, multiplet)7.1 - 7.4 ppm (5H, multiplet)Distal to the amide core; minimal effect from N-methylation.

References

  • Dong, Z., Wang, Z., Guo, Z.-Q., et al. (2020). "Structure–Activity Relationship of SPOP Inhibitors against Kidney Cancer." Journal of Medicinal Chemistry, 63(9), 4849-4866.[Link]

  • ACS Publications. (2022). "Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells." Journal of Medicinal Chemistry.[Link]

Sources

Validation

Preclinical Evaluation of Cyanoacetamide Scaffolds: A Comparative In Vivo Toxicity Guide

Executive Summary Cyanoacetamides have emerged as highly versatile pharmacophores in medicinal chemistry, utilized across diverse therapeutic areas—from targeted covalent kinase inhibitors to potent antiparasitic and ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanoacetamides have emerged as highly versatile pharmacophores in medicinal chemistry, utilized across diverse therapeutic areas—from targeted covalent kinase inhibitors to potent antiparasitic and insecticidal agents. However, the electrophilic nature of the cyanoacetamide core necessitates rigorous in vivo toxicity profiling to ensure a viable therapeutic index. This guide provides a comprehensive, objective comparison of cyanoacetamide toxicity profiles against alternative structural motifs (such as acrylamides) and reference drugs, supported by self-validating preclinical methodologies.

Mechanistic Causality: Why Choose Cyanoacetamides?

When designing targeted covalent inhibitors, medicinal chemists frequently must choose between acrylamides, chloroacetamides, and cyanoacetamides. Acrylamides act as potent Michael acceptors, forming irreversible covalent bonds with target cysteines. While highly efficacious, this irreversibility often leads to off-target protein accumulation and subsequent hepatotoxicity.

Conversely, cyanoacetamides can engage in reversible covalent binding. The strongly electron-withdrawing cyano group modulates the electrophilicity of the adjacent double bond (in α,β -unsaturated derivatives). This unique electronic environment allows the warhead to detach from off-target proteins, significantly reducing systemic toxicity while maintaining target residence time ([1]).

G Target Target Protein (Cysteine Residue) Cyano Cyanoacetamide Warhead (Reversible Covalent) Target->Cyano Nucleophilic Attack Acryl Acrylamide Warhead (Irreversible Covalent) Target->Acryl Michael Addition LowTox Low Off-Target Toxicity (Favorable Profile) Cyano->LowTox Reversible Binding HighTox High Off-Target Toxicity (Hepatotoxicity Risk) Acryl->HighTox Irreversible Binding

Mechanistic pathway comparing reversible cyanoacetamide binding versus irreversible acrylamide binding.

Comparative In Vivo Toxicity Profiles

To objectively assess the safety of cyanoacetamides, we must analyze their performance across different in vivo models compared to standard alternatives. The table below synthesizes quantitative toxicity and efficacy metrics from recent preclinical studies.

Scaffold / CompoundTarget / ApplicationIn Vivo ModelKey Toxicity / Efficacy MetricMechanistic Conclusion
Cyanoacetamide (14-16) RORγ (Prostate Cancer)Mouse XenograftReduced potency (IC50 > 4 μM); low off-target reactivitySafer profile, but weaker target engagement than acrylamides.
Acrylamide (29) RORγ (Prostate Cancer)Mouse XenograftHigh potency; irreversible bindingHighly potent, but carries higher off-target accumulation risk.
Cyanoacetamide (5NO2TM) T. cruzi (Antiparasitic)NMRI MiceNo mortality at 100 mg/kg/dayHigh anti-amastigote activity with a superior safety profile.
Nifurtimox (Reference) T. cruzi (Antiparasitic)NMRI MiceSevere weight loss at high dosesStandard efficacy, but limited by high systemic toxicity.
Cyanoacetamide (AZ19) AChE (Insecticidal)S. littoralis larvaeLC50 = 14.74 mg/LHigh target toxicity; alters AST/ALT enzyme levels.
Methomyl (Reference) AChE (Insecticidal)S. littoralis larvaeLC50 = 11.99 mg/LMaximum in vivo AChE inhibition; highly toxic baseline.

Data Synthesis: In RORγ inhibitor models, replacing an acrylamide warhead with a cyanoacetamide resulted in reduced potency but offered a theoretical advantage in minimizing irreversible off-target binding ([1]). In antiparasitic models, the cyanoacetamide derivative 5NO2TM showed no mortality in mice at doses up to 100 mg/kg, matching the efficacy of the standard drug nifurtimox but with a vastly superior safety profile ([2]). Furthermore, in insecticidal proxy models, cyanoacetamides demonstrated potent acetylcholinesterase (AChE) inhibition, highlighting the critical need to monitor cholinergic and hepatic toxicity in mammalian models ([3]).

Self-Validating Experimental Protocols

To generate reproducible toxicity data, preclinical protocols must be self-validating. The following methodology outlines a robust acute oral toxicity and hepatotoxicity assessment designed specifically for cyanoacetamide candidates.

G Dosing Oral Gavage (2% CMC Vehicle) Obs Clinical Observation (Body Weight, Survival) Dosing->Obs Blood Blood Collection (Cardiac Puncture) Obs->Blood Bio Biomarker Analysis (ALT, AST, Creatinine) Blood->Bio Histo Histopathology (Liver, Kidney H&E) Bio->Histo

Self-validating in vivo toxicity screening workflow for cyanoacetamide derivatives.

Protocol: In Vivo Acute Oral Toxicity & Hepatotoxicity Assessment

Step 1: Formulation and Vehicle Selection

  • Action: Suspend the cyanoacetamide derivative in 2% carboxymethyl cellulose (CMC).

  • Causality: Cyanoacetamides often exhibit high lipophilicity (LogP > 3) and poor aqueous solubility. A 2% CMC suspension ensures uniform dispersion, preventing localized gastrointestinal toxicity artifacts and ensuring accurate dose-exposure calculations.

Step 2: Dosing Strategy (Oral Gavage)

  • Action: Administer doses ranging from 6.25 to 100 mg/kg daily for 15 days using a rigid gastric gavage needle ([2]).

  • Causality: Repeated dosing over 15 days mimics sub-acute therapeutic regimens, allowing for the observation of cumulative toxicity and bioaccumulation, which single-dose acute studies frequently miss.

Step 3: Clinical Observation and Weight Monitoring

  • Action: Record body weight daily. Establish a humane endpoint for animals exhibiting >20% weight loss.

  • Causality: Weight loss is a highly sensitive, non-specific indicator of systemic stress. In antiparasitic studies, reference drugs like nifurtimox often induce severe weight loss, serving as a baseline for comparing the tolerability of new cyanoacetamide scaffolds.

Step 4: Biomarker Analysis (ALT/AST) - The Validation Step

  • Action: Collect blood via cardiac puncture during the terminal bleed. Centrifuge to isolate serum and measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Causality: The metabolism of the cyano group can occasionally generate reactive intermediates that stress hepatocytes. Elevated ALT/AST levels directly correlate with drug-induced liver injury (DILI). Monitoring these specific enzymes validates the core hypothesis: whether the reversible binding nature of the cyanoacetamide successfully mitigated hepatotoxicity compared to irreversible acrylamides.

Conclusion

The cyanoacetamide scaffold offers a highly tunable balance between efficacy and safety. By leveraging reversible covalent mechanisms, drug development professionals can mitigate the off-target toxicity typically associated with traditional acrylamide warheads. However, rigorous, self-validating in vivo protocols tracking hepatic biomarkers remain essential to confirming the therapeutic index of these promising compounds.

References

  • Fang, W., Zheng, J., Deng, L., An, Y., Rong, D., Wei, J., Xiong, X.-F., Wang, J., & Wang, Y. (2024). "Discovery of the First-in-Class RORγ Covalent Inhibitors for Treatment of Castration-Resistant Prostate Cancer." Journal of Medicinal Chemistry.[Link]

  • Muelas-Serrano, S., Le-Senne, A., Fernandez-Portillo, C., Nogal, J. J., Ochoa, C., & Gomez-Barrio, A. (2002). "In vitro and in vivo anti-Trypanosoma cruzi activity of a novel nitro-derivative." Memórias do Instituto Oswaldo Cruz.[Link]

  • Elmorsy, M. R., Badawy, S. A., Alnakeeb, A., Fadda, A. A., Ismail, M. A., & Abd El Salam, M. (2025). "Insecticidal Evaluation of New Cyanoacetamide Derivatives Against Spodoptera Littoralis: Molecular Docking and Density Function Theory Approaches." Journal of Agricultural and Food Chemistry.[Link]

Sources

Comparative

A Comparative Guide to Achieving Reproducible Condensation Reactions with 2-Cyano-N-methyl-N-phenethylacetamide

This guide provides an in-depth technical analysis of condensation reactions utilizing 2-Cyano-N-methyl-N-phenethylacetamide, a versatile intermediate in modern synthetic chemistry. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of condensation reactions utilizing 2-Cyano-N-methyl-N-phenethylacetamide, a versatile intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the critical factors that govern experimental reproducibility. We will compare conventional methodologies with contemporary alternatives, supported by experimental data and mechanistic insights, to empower you to achieve consistent and high-yield outcomes in your own research.

Introduction: The Central Role of Condensation Reactions and Reproducibility

Condensation reactions, which unite two molecules with the elimination of a smaller molecule like water, are fundamental to the construction of complex organic scaffolds.[1] In pharmaceutical development, the Knoevenagel condensation, in particular, is a cornerstone for C-C bond formation. This reaction typically involves the condensation of an active methylene compound, such as a cyanoacetamide derivative, with a carbonyl compound.[2]

The subject of our focus, 2-Cyano-N-methyl-N-phenethylacetamide, possesses the key structural features for such a reaction: a reactive methylene group activated by both the nitrile and amide functionalities. Its successful and, more importantly, reproducible condensation is paramount for the reliable synthesis of downstream active pharmaceutical ingredients (APIs). Inconsistent yields, variable impurity profiles, and unpredictable reaction times can severely hamper drug development timelines and increase costs.[3] This guide aims to provide a clear, data-driven framework for mitigating these challenges.

A Foundational Protocol: Knoevenagel Condensation of 2-Cyano-N-methyl-N-phenethylacetamide

To establish a baseline, we will detail a standard, thermally-driven Knoevenagel condensation protocol. This method serves as our reference point for comparison with alternative techniques. The reaction involves the condensation of 2-Cyano-N-methyl-N-phenethylacetamide with a model aromatic aldehyde (e.g., 4-chlorobenzaldehyde) using a base catalyst.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Cyanoacetamide, Aldehyde, and Toluene in a Round-Bottom Flask B Add Base Catalyst (e.g., Piperidine) A->B Stir at RT C Attach Reflux Condenser & Dean-Stark Trap B->C D Heat to Reflux (e.g., 110°C) C->D E Monitor Progress by TLC D->E F Cool to Room Temperature E->F G Wash with Dilute HCl (aq) and Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Recrystallize from Ethanol/Water I->J

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyano-N-methyl-N-phenethylacetamide

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2-Cyano-N-methyl-N-phenethylacetamide (CAS: 1267024-19-0) requires more than just reading a safety data sheet; it demand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2-Cyano-N-methyl-N-phenethylacetamide (CAS: 1267024-19-0) requires more than just reading a safety data sheet; it demands a mechanistic understanding of the molecule to anticipate and mitigate risks. This compound, featuring an electrophilic cyanoacetamide core and a lipophilic phenethyl tail, is highly valued in drug development but presents distinct acute toxicity and irritation hazards.

The following guide establishes a self-validating, field-proven operational framework for the safe handling, spill response, and disposal of this chemical.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the structural causality behind the chemical's hazards:

  • Dermal and Ocular Irritation (H315, H319): The polar amide group readily hydrogen-bonds with biological macromolecules, disrupting lipid bilayers and causing severe irritation to the skin and ocular mucosa[1].

  • Inhalation Toxicity (H335): As a solid powder, it is prone to aerosolization. Inhalation of these micro-particulates leads to immediate respiratory tract irritation[2].

  • Chemical Reactivity (HCN Generation): The nitrile (-C≡N) group is stable under standard conditions but can undergo rapid hydrolysis if exposed to strong aqueous acids or extreme heat, potentially liberating highly toxic hydrogen cyanide (HCN) gas[2].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The PPE selected below is engineered to specifically counteract the physiochemical properties of cyanoacetamide derivatives.

PPE CategoryQuantitative SpecificationMechanistic Rationale & Causality
Eye Protection EN 166 / ANSI Z87.1 tight-fitting safety gogglesPrevents aerosolized fine dust particulates from bypassing standard safety glasses and contacting ocular mucosa[1].
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm)Nitrile provides a superior chemical barrier against polar organic amides compared to latex. Gloves must be inspected for micro-tears prior to use[1].
Respiratory N95/P100 particulate respirator (if outside hood)Filters out >99.9% of airborne solid particulates. Note: Primary handling must always occur within a certified fume hood[2].
Body Protection Flame-resistant lab coat; closed-toe non-porous shoesMinimizes exposed dermal surface area, preventing the lipophilic phenethyl tail from facilitating skin absorption[1].

Operational Workflow: Safe Handling & Transfer

Experimental reproducibility and safety begin with controlled handling. Powders are highly susceptible to static repulsion, which can cause sudden aerosolization when transferring the compound from its source container to a reaction vessel.

Step-by-Step Handling Protocol:

  • Engineering Control Validation (Self-Validating Step): Before opening the container, verify the Class II Fume Hood is operational. Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash; continuous inward deflection confirms an active face velocity of >100 feet per minute (fpm).

  • Static Elimination: Discharge static electricity from weighing spatulas using an anti-static ionizing gun. This prevents the powder from repelling off the tool and aerosolizing.

  • Compound Transfer: Weigh the compound directly into a pre-tared, sealable reaction vial rather than an open weigh boat.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (water/mild detergent) immediately after sealing the reaction vessel to capture any invisible micro-dust.

HandlingWorkflow Start Initiate Handling Procedure CheckPPE Verify PPE & Fume Hood (Flow rate > 100 fpm) Start->CheckPPE Decision1 Is ventilation adequate? CheckPPE->Decision1 Halt HALT: Do not open container Decision1->Halt No Weigh Weigh compound using anti-static tools Decision1->Weigh Yes Transfer Transfer to reaction vessel (Avoid dust generation) Weigh->Transfer Seal Seal vessel & decontaminate weighing area Transfer->Seal

Caption: Workflow for safe handling and transfer of 2-Cyano-N-methyl-N-phenethylacetamide.

Emergency Response: Spill Containment & Neutralization

In the event of a spill, rapid containment is necessary to prevent environmental release, as the compound is toxic to aquatic life[3]. This protocol ensures complete neutralization without generating secondary hazards.

Quantitative Spill Kit Requirements:

  • Inert absorbent (e.g., Vermiculite or dry sand): 2.5 kg

  • Polyethylene hazardous waste bags: 2 units (Min. 3 mil thickness)

  • Non-sparking polypropylene scoop: 1 unit

  • Universal pH indicator strips: 1 pack

Step-by-Step Clean-up Protocol:

  • Assessment: If the spill exceeds 1 Liter (or 1 kg of solid) or occurs outside a ventilated area, evacuate immediately and contact Environmental Health and Safety (EHS)[4]. For incidental spills, proceed to step 2.

  • Containment: Surround the spilled powder with inert absorbent (vermiculite). Causality: Vermiculite prevents the powder from becoming airborne during the sweeping process[5]. Do not use strong acids to neutralize, as this risks HCN generation[2].

  • Collection: Use a non-sparking scoop to gently transfer the mixture into a polyethylene bag.

  • Surface Decontamination (Self-Validating Step): Wash the affected surface with a mild detergent and water. Validation: Swab the cleaned surface with a wet pH indicator strip. The cleanup is only validated as successful when the surface pH reads strictly between 6.5 and 7.5, confirming no reactive residues remain[6].

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & Hazard Spill->Assess Decision Is spill > 1 Liter or highly concentrated? Assess->Decision Evacuate Evacuate & Call EHS Decision->Evacuate Yes PPE Don Spill Response PPE Decision->PPE No Contain Contain with inert absorbent (e.g., vermiculite) PPE->Contain Validate Validate cleanup with pH/indicator swabs Contain->Validate Dispose Package as Hazardous Waste (EPA RCRA guidelines) Validate->Dispose

Caption: Step-by-step decision matrix for chemical spill containment and neutralization.

Logistical & Disposal Plan

Improper disposal of organic nitriles can lead to severe regulatory penalties and environmental damage. All waste containing 2-Cyano-N-methyl-N-phenethylacetamide must be managed under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines[7].

  • Segregation: Store waste containers strictly away from strong oxidizers, strong acids, and strong bases to prevent exothermic reactions or toxic gas release[2][7].

  • Secondary Containment: All liquid waste streams containing this compound must be stored in secondary polyethylene bins within a designated Satellite Accumulation Area (SAA)[8].

  • Labeling & Lifecycle: Waste containers must be explicitly labeled with the exact chemical constituents and the words "Hazardous Waste"[7][8]. Containers must be submitted to EHS for off-site incineration within 6 months (or locally mandated timeframes, often 90 days) of the accumulation start date[8][9]. Never dispose of this compound down the sanitary sewer.

References

  • Princeton University Office of Environmental Health and Safety. "Chemical Spill Procedures". Available at:[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response". Available at:[Link]

  • Lane Community College. "Chemical Spill Response Plan". Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide". Available at:[Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines". Available at:[Link]

  • Virginia Commonwealth University (VCU). "Hazardous Waste Management Program". Available at:[Link]

Sources

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